1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dimethylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-8(2)7-4;;/h3H,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNGGFJVARNXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197367-87-6 | |
| Record name | 1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the synthetic pathway, experimental protocols, and physical and chemical properties of this compound, presenting quantitative data in a clear, tabular format for ease of reference.
Core Molecular Properties
This compound is an off-white solid that is valuable for its enhanced solubility in comparison to its free base, making it a versatile building block in organic synthesis.[1]
| Property | Value |
| Molecular Formula | C₅H₉N₃·2HCl |
| Molecular Weight | 184.07 g/mol [1] |
| Appearance | Off-white solid[1] |
| CAS Number | 197367-87-6 |
| Purity | ≥ 95% (HPLC)[1] |
Synthesis
The synthesis of this compound is a scalable, three-step process commencing with the formation of the pyrazole ring, followed by nitration and subsequent reduction of the nitro group to an amine.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole
The initial step involves the condensation reaction between methylhydrazine and a suitable carbonyl compound to form the pyrazole ring. While specific details for the reaction with acetaldehyde dimethylacetal were not fully available, a general procedure using ethyl acetoacetate provides a representative method.[2]
Materials:
-
Methylhydrazine
-
Ethyl acetoacetate
-
Ethanol
Procedure:
-
Dissolve ethyl acetoacetate in ethanol in a reaction flask.
-
Slowly add methylhydrazine to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The solvent is removed under reduced pressure, and the crude 1,3-dimethyl-1H-pyrazole can be purified by distillation.
Step 2: Synthesis of 1,3-Dimethyl-4-nitropyrazole
The pyrazole from the previous step is then nitrated at the 4-position.
Materials:
-
1,3-Dimethyl-1H-pyrazole
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
Procedure:
-
Cool the nitrating agent in an ice bath.
-
Slowly add the 1,3-Dimethyl-1H-pyrazole to the cooled nitrating agent while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time, allowing for the nitration to occur.
-
The reaction is then quenched by pouring it over ice, and the crude 1,3-Dimethyl-4-nitropyrazole is isolated by filtration and can be further purified by recrystallization.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine, followed by the formation of the dihydrochloride salt. A common method for this transformation is catalytic hydrogenation.
Materials:
-
1,3-Dimethyl-4-nitropyrazole
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrochloric acid
-
Hydrogen gas
Procedure:
-
In a pressure vessel, suspend 1,3-Dimethyl-4-nitropyrazole and the Pd/C catalyst in methanol containing hydrochloric acid.
-
Pressurize the vessel with hydrogen gas.
-
The reaction mixture is stirred at an elevated temperature until the reduction is complete.
-
After cooling, the catalyst is removed by filtration.
-
The solvent is evaporated to yield the crude this compound, which can be purified by recrystallization.
Characterization Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted data and data for structurally similar compounds can provide valuable insights.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ (free base) | 112.08693 |
| [M+Na]⁺ (free base) | 134.06887 |
| [M-H]⁻ (free base) | 110.07237 |
| (Data predicted for the free base, 1,3-dimethyl-1H-pyrazol-4-amine) |
Logical Relationship of Characterization Techniques
References
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the fields of agrochemicals and material science.
Chemical Identity and Physicochemical Properties
This compound is an off-white solid.[1] The dihydrochloride salt form enhances its solubility, a valuable characteristic in pharmaceutical formulations and chemical synthesis.[1] This compound is recognized for its stability and ease of handling in laboratory settings.[1]
Table 1: Physicochemical Properties of 1,3-Dimethyl-1H-pyrazol-4-amine and its Dihydrochloride Salt
| Property | Value | Source |
| IUPAC Name | 1,3-dimethyl-1H-pyrazol-4-amine;dihydrochloride | N/A |
| Synonyms | 4-Amino-1,3-dimethylpyrazole dihydrochloride | [1] |
| CAS Number | 197367-87-6 | [1] |
| Molecular Formula | C₅H₉N₃·2HCl | [1] |
| Molecular Weight | 184.07 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Enhanced solubility in its dihydrochloride form. Specific quantitative data in water, ethanol, and DMSO is not readily available. | [1] |
Note: Specific quantitative data for melting point, boiling point, pKa, and solubility in common solvents for the dihydrochloride salt are not available in the public domain. The data for the free base, 1,3-dimethyl-1H-pyrazol-4-amine (CAS 64517-88-0), includes a molecular weight of 111.15 g/mol .[2]
Spectral Data
For 1,3-dimethyl-1H-pyrazol-4-amine (Free Base):
-
Mass Spectrometry: Predicted m/z values for various adducts of the free base (C5H9N3) have been calculated, including [M+H]+ at 112.08693.[3]
Researchers should perform their own spectral analysis for definitive characterization of the dihydrochloride salt. Standard analytical techniques for which protocols are widely available include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Synthesis and Experimental Protocols
While a specific protocol for the dihydrochloride is not detailed in readily available literature, a practical and scalable process for the preparation of the related 4-amino-1,3-dimethylpyrazole hydrochloride has been described and can be adapted. The synthesis of pyrazole derivatives often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.
General Synthetic Workflow for Pyrazole Derivatives:
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Experimental Protocol for Analysis of Pyrazole Derivatives: Standard analytical protocols can be employed for the characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A typical method would involve a C18 column with a mobile phase gradient of water (containing an additive like formic acid or TFA) and acetonitrile.
-
Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment. A suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane).
Biological Activity and Potential Applications
This compound is a versatile building block for the synthesis of biologically active pyrazole derivatives, which have shown a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[1] It is utilized in pharmaceutical development, particularly for medications targeting neurological disorders, as it may be able to cross the blood-brain barrier.[1]
Potential Signaling Pathway Involvement: The pyrazole scaffold is a key feature in many compounds that act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme in regulating the cell cycle, and its inhibition is a target for cancer therapy.
CDK2 Signaling Pathway in Cell Cycle Regulation:
Caption: Simplified diagram of the CDK2 signaling pathway in the G1/S phase transition of the cell cycle and the potential point of inhibition by pyrazole-based compounds.
Other Applications
Beyond its pharmaceutical potential, this compound serves as a key intermediate in the synthesis of agrochemicals, contributing to the development of more effective crop protection products.[1] It is also employed in material science for producing advanced polymers with enhanced thermal and mechanical properties.[1]
Safety and Handling
Specific safety and handling data for this compound is not detailed in the provided search results. Standard laboratory safety protocols should be followed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
General Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.[1] The recommended storage temperature is 0-8°C.[1]
This technical guide provides a summary of the currently available information on this compound. Further research is needed to fully elucidate its physicochemical properties and biological activities.
References
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a versatile heterocyclic amine of significant interest in pharmaceutical and agrochemical research. This document outlines its chemical properties, molecular structure, synthesis, and key applications, with a focus on its role in drug discovery and development.
Chemical Identity and Properties
This compound is the dihydrochloride salt of 1,3-dimethyl-1H-pyrazol-4-amine. The salt form enhances the compound's stability and solubility in aqueous media, which is highly advantageous for its use in pharmaceutical formulations and as a reactant in various chemical syntheses.[1]
Molecular Structure:
The core of the molecule is a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with methyl groups at positions 1 and 3, and an amine group at position 4.
Figure 1. Molecular Structure of 1,3-Dimethyl-1H-pyrazol-4-amine.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 197367-87-6 | [1] |
| Molecular Formula | C₅H₉N₃·2HCl | [1] |
| Molecular Weight | 184.07 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Temperature | 0-8°C | [1] |
| Synonyms | 4-Amino-1,3-dimethylpyrazole dihydrochloride | [1] |
Spectroscopic Data
Expected Spectroscopic Characteristics:
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the two methyl groups (N-CH₃ and C-CH₃), a signal for the proton on the pyrazole ring, and a broad signal for the amine (NH₂) protons. The N-methyl group typically appears as a sharp singlet.[5] |
| ¹³C NMR | Resonances for the two methyl carbons, and the three carbons of the pyrazole ring. The carbon atom attached to the nitrogen will be deshielded and appear further downfield.[5] |
| IR Spectroscopy | Characteristic N-H stretching absorptions for a primary amine in the range of 3300-3500 cm⁻¹, appearing as a pair of bands.[5] C=N and C=C stretching vibrations from the pyrazole ring would also be present.[3] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C₅H₉N₃) at m/z 111.15.[6] |
Synthesis and Experimental Protocols
This compound serves as a key building block in organic synthesis. The general synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible synthetic route to 1,3-dimethyl-1H-pyrazol-4-amine would start from precursors that can be cyclized to form the substituted pyrazole ring.
General Experimental Workflow for Synthesis of Pyrazole Derivatives:
The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazoles, which would be applicable for the synthesis of the parent amine of the title compound.
A patent for the synthesis of a related compound, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, utilizes ethyl acetoacetate, triethyl orthoformate, and acetic anhydride as starting materials, followed by cyclization.[7] This suggests that similar commercially available starting materials could be employed for the synthesis of 1,3-dimethyl-1H-pyrazol-4-amine.
Applications in Drug Discovery and Development
The pyrazole moiety is a prominent scaffold in medicinal chemistry, found in a number of approved drugs with diverse therapeutic activities. This compound is a valuable intermediate in the synthesis of novel bioactive molecules.
Key Therapeutic Areas of Interest:
-
Neurological Disorders: This compound is particularly noted for its role in the development of medications targeting neurological disorders, attributed to its potential to cross the blood-brain barrier.[1] Pyrazole derivatives have been investigated for their neuroprotective activities.[8][9]
-
Inflammatory Diseases: Pyrazole-containing compounds, such as celecoxib, are well-known for their anti-inflammatory properties. The title compound serves as a precursor for synthesizing novel pyrazole derivatives with potential anti-inflammatory and analgesic effects.[1]
-
Oncology: The pyrazole scaffold is a key component of various anticancer agents.[10] Derivatives of 1,3-dimethyl-1H-pyrazole have been synthesized and evaluated for their antiproliferative activity in various cancer cell lines.[10]
-
Agrochemicals: Beyond pharmaceuticals, this compound is a key intermediate in the synthesis of modern agrochemicals, contributing to the development of more effective herbicides, fungicides, and insecticides.[1][11]
Role as a Molecular Building Block:
The following diagram illustrates the role of this compound as a versatile building block in the drug discovery process.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on this compound. Its utility as a versatile building block in the synthesis of a wide range of biologically active compounds underscores its importance for researchers in medicinal chemistry and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 1,3-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 4431056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
An In-depth Technical Guide to the Solubility of 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this guide synthesizes information from structurally related compounds and established methodologies to offer a robust framework for its use in research and development.
Introduction
This compound is a heterocyclic amine derivative with applications in pharmaceutical and agrochemical research.[1] Its dihydrochloride salt form is specifically designed to enhance solubility, a critical parameter in drug formulation, chemical synthesis, and biological assays.[1] Understanding the solubility of this compound in various organic solvents is essential for its effective application in these fields.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with the amine and chloride ions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The high polarity of these solvents can effectively solvate the ionic salt. |
| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents is incompatible with the highly polar salt. |
This table is a predictive guide based on the solubility of structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a selection of organic solvents using the equilibrium shake-flask method followed by concentration analysis.
Materials:
-
This compound
-
Anhydrous organic solvents of interest (e.g., Methanol, Ethanol, DMSO, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each organic solvent to the respective vials.
-
Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Determine the mass of the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the calibration standards and the diluted sample solution by HPLC.
-
Quantify the concentration of the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Signaling Pathway and Logical Relationships
While this compound is a small molecule and not directly involved in a biological signaling pathway in the context of its solubility, a logical diagram can represent the factors influencing its dissolution.
Caption: Factors influencing the solubility of the compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure as a dihydrochloride salt of a polar amine provides a strong basis for predicting its solubility behavior. It is anticipated to be highly soluble in polar organic solvents. For precise applications, the experimental protocol provided in this guide offers a reliable method for determining its quantitative solubility. This information is crucial for advancing research and development activities where this compound is utilized.
References
An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. Due to the limited availability of direct experimental spectra for this specific salt in public databases, this document presents a combination of predicted data, analysis of related compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science.[1]
Chemical Structure and Properties
-
IUPAC Name: 1,3-dimethyl-1H-pyrazol-4-amine;dihydrochloride
-
Molecular Formula: C₅H₁₁Cl₂N₃
-
Molecular Weight: 184.07 g/mol [2]
-
CAS Number: 197367-87-6
Spectroscopic Data
2.1. Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1,3-Dimethyl-1H-pyrazol-4-amine, the data is typically acquired for the free base. The dihydrochloride salt would dissociate in the ionization source.
Table 1: Predicted Mass Spectrometry Data for 1,3-dimethyl-1H-pyrazol-4-amine [2][3]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 112.08693 |
| [M+Na]⁺ | 134.06887 |
| [M+K]⁺ | 150.04281 |
| [M+NH₄]⁺ | 129.11347 |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for 1,3-Dimethyl-1H-pyrazol-4-amine are presented below. The presence of two hydrochloride ions will lead to protonation of the amino group and potentially one of the pyrazole nitrogens, causing downfield shifts of adjacent protons and carbons, and the appearance of a broad exchangeable proton signal for the ammonium group.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH (pyrazole ring) | 7.5 - 8.0 | Singlet | 1H |
| N-CH₃ (pyrazole ring) | 3.7 - 4.0 | Singlet | 3H |
| C-CH₃ (pyrazole ring) | 2.2 - 2.5 | Singlet | 3H |
| NH₃ ⁺ | 8.0 - 9.0 (broad) | Singlet | 3H |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -NH₃⁺ (pyrazole ring) | 125 - 130 |
| C H (pyrazole ring) | 135 - 140 |
| C -CH₃ (pyrazole ring) | 145 - 150 |
| N-C H₃ (pyrazole ring) | 35 - 40 |
| C-C H₃ (pyrazole ring) | 10 - 15 |
2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The dihydrochloride salt formation will significantly influence the N-H stretching region.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aliphatic & Aromatic) | 3100 - 2900 | Medium |
| C=N Stretch (Pyrazole Ring) | 1650 - 1550 | Medium |
| C=C Stretch (Pyrazole Ring) | 1580 - 1450 | Medium |
| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium |
| C-N Stretch | 1350 - 1250 | Medium |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.
3.1. Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is suitable for this polar compound.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT, DEPT) is performed. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.
3.3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a small molecule like this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, acquisition of experimental data is recommended.
References
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the vast family of pyrazole-containing molecules, 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride emerges as a pivotal building block for the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this versatile scaffold in drug discovery, with a primary focus on its utility in developing kinase inhibitors for oncology and potent anti-inflammatory agents. This document furnishes a compilation of quantitative biological data, detailed experimental protocols for the synthesis of the core molecule and its derivatives, and visualizations of relevant signaling pathways and experimental workflows to empower researchers in their quest for novel therapeutics.
Introduction: The Prominence of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] Notably, several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring the clinical significance of this heterocyclic system.[2][4]
This compound serves as a crucial intermediate, providing a reactive amino group at the 4-position of the pyrazole ring, which is amenable to a wide range of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process involving the nitration of a pyrazole precursor followed by the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazole
A common precursor for the synthesis is 1,3-dimethyl-1H-pyrazole. The nitration at the C4 position is a standard electrophilic aromatic substitution.
Materials:
-
1,3-dimethyl-1H-pyrazole
-
Fuming nitric acid (97-99%)
-
Acetic anhydride
-
Crushed ice
-
Water
Procedure:
-
To acetic anhydride, add 1,3-dimethyl-1H-pyrazole and cool the reaction mixture to 0 °C.
-
Slowly add fuming nitric acid dropwise to the cooled mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,3-dimethyl-4-nitro-1H-pyrazole.
Experimental Protocol: Reduction of 1,3-Dimethyl-4-nitro-1H-pyrazole
The nitro group of 1,3-dimethyl-4-nitro-1H-pyrazole is subsequently reduced to the corresponding amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation.
Materials:
-
1,3-Dimethyl-4-nitro-1H-pyrazole
-
Palladium on carbon (5% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether)
Procedure:
-
Dissolve 1,3-dimethyl-4-nitro-1H-pyrazole in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 5% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-Dimethyl-1H-pyrazol-4-amine.
-
To prepare the dihydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid in the same or another appropriate solvent.
-
The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Applications in the Development of Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrazole scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors.[1] 1,3-Dimethyl-1H-pyrazol-4-amine serves as a versatile starting material for the synthesis of various kinase inhibitor cores, such as pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the purine ring found in ATP.[6]
Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The amino group of 1,3-Dimethyl-1H-pyrazol-4-amine can be utilized in cyclization reactions to form the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is a key component of numerous kinase inhibitors targeting various members of the kinome.
A common method for the synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of a 4-aminopyrazole with a suitable one-carbon synthon, such as formic acid or an orthoformate, followed by cyclization.[7]
Materials:
-
1,3-Dimethyl-1H-pyrazol-4-amine
-
Formic acid or Trimethyl orthoformate
-
Primary amines (for further substitution)
-
Appropriate solvents
Procedure (Example with Formic Acid):
-
Reflux a solution of 1,3-Dimethyl-1H-pyrazol-4-amine in an excess of formic acid for several hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry to yield the pyrazolo[3,4-d]pyrimidin-4-one core.
-
Further modifications, such as chlorination followed by nucleophilic substitution with various amines, can be performed to generate a library of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Quantitative Data: Biological Activity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrazole derivatives against various protein kinases and cancer cell lines.
| Compound Class | Target Kinase | IC50 / Ki (nM) | Cell Line | GI50 (µM) |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 5 | MV4-11 | 0.127 |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 7 | OVCAR5 | 0.150 |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK5 | 3 | A2780 | - |
| Pyrazole-based | Akt1 | 1.3 (IC50) | HCT116 | 0.95 |
| Pyrazole-based | Bcr-Abl | 0.5 (IC50) | - | - |
| 3,5-disubstituted pyrazole | - | - | MiaPaCa2 | Induces apoptosis |
Data compiled from multiple sources.[4][5][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Dawn of Novel Therapeutics: A Technical Guide to Bioactive Pyrazoles from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. This technical guide delves into the discovery of novel bioactive pyrazoles, with a specific focus on derivatives synthesized from the versatile starting material, 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. This document provides a comprehensive overview of synthetic pathways, detailed experimental protocols, and quantitative biological data for pyrazole derivatives, particularly the promising class of pyrazolo[3,4-d]pyrimidines. Through structured data presentation and visual workflows, this guide aims to equip researchers with the foundational knowledge to explore and develop next-generation therapeutics based on this privileged scaffold.
Introduction: The Significance of the Pyrazole Core
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural features and ability to participate in various biological interactions have established them as a "privileged scaffold" in drug discovery. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2]
This compound serves as an excellent and highly soluble starting material for the synthesis of a diverse array of pyrazole-based compounds. Its inherent reactivity and structural motifs make it a valuable building block for creating complex heterocyclic systems with significant therapeutic potential. This guide will focus on the synthesis and bioactivity of compounds derived from this precursor, with a particular emphasis on pyrazolo[3,4-d]pyrimidines, a class of compounds known for their potent kinase inhibitory and anticancer activities.[3][4]
Synthetic Pathways and Methodologies
The synthesis of bioactive pyrazoles from this compound typically involves the construction of fused heterocyclic systems. A prominent and highly valuable class of derivatives are the pyrazolo[3,4-d]pyrimidines. The general synthetic approach involves the reaction of the aminopyrazole core with various cyclizing agents to form the fused pyrimidine ring.
General Synthesis of Pyrazolo[3,4-d]pyrimidines
A common synthetic route to pyrazolo[3,4-d]pyrimidines from a 5-aminopyrazole precursor is outlined below. This workflow is a representative pathway, and specific reagents and conditions may be adapted based on the desired final product.
Detailed Experimental Protocols
While a specific, complete experimental protocol starting from this compound to a named bioactive compound with its corresponding data is not available in a single source from the conducted research, the following protocols are representative of the key steps illustrated in the workflow above, adapted from syntheses of structurally similar pyrazolo[3,4-d]pyrimidines.
Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (A Representative Intermediate)
This protocol, adapted from the synthesis of a similar pyrazolo[3,4-d]pyrimidin-4-one, illustrates the cyclization step.[3]
-
Starting Material: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (structurally similar to the target precursor after initial modifications).
-
Reagent: Formamide.
-
Procedure:
-
A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (10 equivalents) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with ethanol, and dried to yield the 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Protocol 2: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one Core
This protocol demonstrates the conversion of the pyrimidinone to a more reactive chloro derivative, enabling further functionalization.[3]
-
Starting Material: 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure:
-
A suspension of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in POCl₃ (5 equivalents) is heated at reflux for 3 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried to afford 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Protocol 3: Nucleophilic Substitution to Introduce Bioactive Moieties
This final step involves the introduction of various functionalities to explore structure-activity relationships.[3]
-
Starting Material: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Reagent: Anhydrous piperazine (or other amines).
-
Procedure:
-
A mixture of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) and anhydrous piperazine (10 equivalents) in isopropanol is heated at reflux for 5 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the final bioactive pyrazolo[3,4-d]pyrimidine derivative.
-
Biological Activity and Quantitative Data
Pyrazolo[3,4-d]pyrimidine derivatives have shown significant activity against a range of biological targets, most notably protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. It is important to note that these compounds were not explicitly synthesized from this compound, but their structures are based on the pyrazolo[3,4-d]pyrimidine scaffold.
Table 1: In Vitro Anticancer Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10e | MCF-7 (Breast) | 11 | [5] |
| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [6] |
| 12b | T-47D (Breast) | 4.792 ± 0.21 | [6] |
| P1 | HCT 116 (Colorectal) | 22.7 - 40.75 | [7] |
| P2 | HCT 116 (Colorectal) | 22.7 - 40.75 | [7] |
| P1 | HepG2 (Liver) | 22.7 - 40.75 | [7] |
| P2 | HepG2 (Liver) | 22.7 - 40.75 | [7] |
| P1 | MCF-7 (Breast) | 22.7 - 40.75 | [7] |
| P2 | MCF-7 (Breast) | 22.7 - 40.75 | [7] |
| XVI | Non-Small Cell Lung Cancer | 1.17 - 18.40 (GI₅₀) | [3] |
| XVI | Melanoma | 1.17 - 18.40 (GI₅₀) | [3] |
| XVI | Leukemia | 1.17 - 18.40 (GI₅₀) | [3] |
| XVI | Renal Cancer | 1.17 - 18.40 (GI₅₀) | [3] |
Kinase Inhibitory Activity
The primary mechanism of action for many bioactive pyrazolo[3,4-d]pyrimidines is the inhibition of protein kinases. The following table presents the inhibitory activity of selected compounds against various kinases.
Table 2: Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Kᵢ (µM) | IC₅₀ (nM) | Reference |
| 15 | CDK2 | 0.005 | - | [8] |
| 3f | JAK1 | - | 3.4 | [9] |
| 3f | JAK2 | - | 2.2 | [9] |
| 3f | JAK3 | - | 3.5 | [9] |
| 11b | JAK1 | - | <20 | [9] |
| 11b | JAK2 | - | <20 | [9] |
| 11b | JAK3 | - | <20 | [9] |
Signaling Pathways and Mechanism of Action
The anticancer and anti-inflammatory effects of pyrazolo[3,4-d]pyrimidines are often attributed to their ability to inhibit protein kinases involved in critical cellular signaling pathways. A primary example is the inhibition of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.
As illustrated in Figure 2, by inhibiting CDK/Cyclin complexes, pyrazolo[3,4-d]pyrimidine derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. The inhibition of E2F prevents the transcription of genes required for the S-phase of the cell cycle, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.
Conclusion and Future Directions
This compound is a promising and versatile starting material for the synthesis of novel bioactive pyrazoles, particularly pyrazolo[3,4-d]pyrimidines. While direct and comprehensive studies originating from this specific precursor are emerging, the wealth of information on the synthesis and biological activity of the broader pyrazolo[3,4-d]pyrimidine class provides a strong foundation for future research.
Future efforts should focus on:
-
Systematic Synthesis: The synthesis of a focused library of pyrazolo[3,4-d]pyrimidine derivatives starting from this compound to establish clear structure-activity relationships.
-
Comprehensive Biological Evaluation: Screening of these novel compounds against a broad panel of cancer cell lines and kinases to identify potent and selective inhibitors.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most promising candidates, including their effects on specific signaling pathways and potential for in vivo efficacy.
This technical guide provides a roadmap for researchers to embark on the discovery and development of novel pyrazole-based therapeutics, with the potential to address significant unmet medical needs in oncology and beyond.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Derivatives: A Technical Guide
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 1,3-dimethyl-1H-pyrazol-4-amine core. This scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed as kinase inhibitors and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The 1,3-dimethyl-1H-pyrazol-4-amine moiety, in particular, serves as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization. The strategic placement of methyl groups at the 1 and 3 positions influences the molecule's lipophilicity and metabolic stability, while the amine at the 4-position provides a key handle for a variety of chemical modifications.
Derivatives of this core are frequently explored as inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. This guide will focus on the SAR of 1,3-dimethyl-1H-pyrazol-4-amine derivatives in the context of their activity as kinase inhibitors and anti-inflammatory agents.
General Synthesis Strategies
The synthesis of derivatives of 1,3-dimethyl-1H-pyrazol-4-amine typically involves the modification of the primary amine at the C4 position. Common synthetic transformations include N-acylation, N-alkylation, N-arylation, and the formation of ureas and thioureas.
A general synthetic approach starts with the commercially available 1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride. The free amine can be obtained by neutralization with a suitable base. Subsequent reactions with various electrophiles yield the desired derivatives.
General Scheme for Derivatization:
Caption: General synthetic routes for derivatization of the 1,3-dimethyl-1H-pyrazol-4-amine core.
Structure-Activity Relationship (SAR) Analysis
Kinase Inhibitors
The 1,3-dimethyl-1H-pyrazol-4-amine scaffold has been incorporated into inhibitors of several important kinase families, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Src family kinases, p38 MAP Kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR).
Table 1: Representative SAR Data of Pyrazole-Amine Derivatives as Kinase Inhibitors
| Compound ID | Core Structure | R Group at C4-Amine | Kinase Target | IC50 (nM) | Reference |
| CDK Inhibitors | |||||
| 1a | 1,3-dimethyl-1H-pyrazol-4-amine | 4-(1H-pyrazol-4-yl)pyrimidin-2-yl | CDK2 | 5 | [1][2] |
| 1b | 1,3-dimethyl-1H-pyrazol-4-amine | 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl | CDK2 | 7 | [3] |
| JAK Inhibitors | |||||
| 2a | 1,3-dimethyl-1H-pyrazol-4-amine | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | JAK2 | 2.2 | [4] |
| 2b | 1,3-dimethyl-1H-pyrazol-4-amine | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl | JAK2 | 3.5 | [4] |
| p38 MAPK Inhibitors | |||||
| 3a | 1,3-dimethyl-1H-pyrazol-4-amine | 1-(4-fluorophenyl)-1H-pyrazol-4-yl | p38α | 38 | [5] |
| 3b | 1,3-dimethyl-1H-pyrazol-4-amine | 1-(tert-butyl)-1H-pyrazol-4-yl | p38α | 50 | [5] |
Key SAR Observations for Kinase Inhibition:
-
N-Heteroaryl Substitution: The introduction of a nitrogen-containing heteroaryl group at the C4-amine is a common strategy for targeting the ATP-binding pocket of kinases. The pyrimidine and pyrrolopyrimidine moieties in compounds 1a, 1b, 2a, and 2b are likely involved in forming key hydrogen bond interactions with the hinge region of the kinase.
-
Substitution on the Heteroaryl Ring: Small modifications to the appended heteroaryl ring can significantly impact potency. For example, the addition of a methyl group on the pyrrolopyrimidine ring in 2b slightly decreases the inhibitory activity against JAK2 compared to the unsubstituted analog 2a .
-
Urea Linker: While not explicitly shown for the 1,3-dimethyl scaffold in the table, many pyrazole-based kinase inhibitors utilize a urea or thiourea linker to connect to another aromatic or heteroaromatic ring. This linker often acts as a hydrogen bond donor and acceptor.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are often attributed to their inhibition of enzymes like cyclooxygenase (COX) and various kinases involved in inflammatory signaling pathways, such as p38 MAPK.
Table 2: Representative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Core Structure | R Group at C4-Amine | Assay | Activity | Reference |
| 4a | 1,3-dimethyl-1H-pyrazol-4-amine | Benzoyl | Carrageenan-induced paw edema | 65% inhibition at 10 mg/kg | [6] |
| 4b | 1,3-dimethyl-1H-pyrazol-4-amine | 4-Chlorobenzoyl | Carrageenan-induced paw edema | 72% inhibition at 10 mg/kg | [6] |
| 5a | 1,3-dimethyl-1H-pyrazol-4-amine | Phenylsulfonyl | COX-2 Inhibition | IC50 = 150 nM | [7] |
| 5b | 1,3-dimethyl-1H-pyrazol-4-amine | 4-Methylphenylsulfonyl | COX-2 Inhibition | IC50 = 120 nM | [7] |
Key SAR Observations for Anti-inflammatory Activity:
-
N-Acyl and N-Sulfonyl Groups: Acylation and sulfonylation of the C4-amine are common modifications for generating anti-inflammatory agents. The nature of the substituent on the acyl or sulfonyl group influences the activity.
-
Aromatic Substituents: The presence of an aromatic ring, as in the benzoyl and phenylsulfonyl derivatives, is often crucial for activity. Substitutions on this ring can modulate the electronic and steric properties of the molecule, affecting its binding to the target enzyme. For instance, the electron-withdrawing chloro group in 4b enhances the anti-inflammatory effect compared to the unsubstituted benzoyl derivative 4a .
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the SAR studies of 1,3-dimethyl-1H-pyrazol-4-amine derivatives.
General Procedure for N-Acylation
To a solution of 1,3-dimethyl-1H-pyrazol-4-amine (1.0 mmol) and a suitable base (e.g., triethylamine or pyridine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane or THF, 10 mL) at 0 °C is added the corresponding acyl chloride or acid anhydride (1.1 mmol) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acyl derivative.
In Vitro Kinase Inhibition Assay (Generic Luminescence-Based Protocol)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase of interest in kinase buffer.
-
Prepare a stock solution of the appropriate substrate and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Caption: Workflow for a generic in vitro kinase inhibition assay.
Carrageenan-Induced Paw Edema Assay in Rats (In Vivo Anti-inflammatory)
-
Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Compound Administration: The test compounds and a reference drug (e.g., indomethacin) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
The percentage increase in paw volume is calculated for each animal.
-
The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Signaling Pathways and Visualization
Derivatives of 1,3-dimethyl-1H-pyrazol-4-amine often exert their effects by modulating key signaling pathways. The following diagrams illustrate some of these pathways.
Generic Kinase Signaling Cascade
Caption: A generalized kinase signaling pathway and the point of intervention by pyrazole-based inhibitors.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and its inhibition by pyrazole derivatives.
Conclusion
The 1,3-dimethyl-1H-pyrazol-4-amine scaffold is a valuable starting point for the development of potent and selective kinase inhibitors and anti-inflammatory agents. The SAR data, though compiled from various sources, suggests that modifications at the C4-amine position are critical for determining the biological activity and target specificity. N-heteroaryl substitutions are particularly effective for targeting the ATP-binding site of kinases, while N-acyl and N-sulfonyl derivatives show promise as anti-inflammatory agents. The detailed experimental protocols provided in this guide offer a practical resource for researchers working on the synthesis and evaluation of novel derivatives based on this versatile core. Future work in this area could focus on the systematic exploration of the chemical space around this scaffold to develop more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amine Group of 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical synthesis. The reactivity of its exocyclic primary amine at the C4 position is central to its utility, allowing for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the chemical behavior of this amine group, detailing its involvement in key reactions such as acylation, sulfonylation, urea formation, and reductive amination. The influence of the dihydrochloride salt form on its nucleophilicity is discussed, alongside detailed experimental protocols for core transformations. Furthermore, this guide highlights its role as a key pharmacophore in the development of potent kinase inhibitors, illustrating its strategic importance in drug discovery with a focus on the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway.
Introduction: Chemical Profile and Strategic Importance
1,3-Dimethyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of the amine group at the C4 position, flanked by a methyl group at C3 and an N-methylated nitrogen at N1, defines its unique reactivity. The compound is typically supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media but necessitates neutralization for most nucleophilic reactions.[1]
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Specifically, 4-aminopyrazole derivatives are core components of various kinase inhibitors, which are crucial in oncology and inflammation research.[3] Analogs of 1,3-dimethyl-1H-pyrazol-4-amine have been incorporated into potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinases (JAKs), highlighting the compound's value in developing targeted therapies.[1][3]
The Impact of the Dihydrochloride Salt Form on Reactivity
This compound exists as a salt where both the exocyclic amine and one of the pyrazole ring nitrogens are protonated. This has a profound effect on the nucleophilicity of the 4-amino group. In its protonated state, the lone pair of electrons on the nitrogen is unavailable for nucleophilic attack.
Therefore, for the amine to participate in reactions such as acylation, alkylation, or reaction with isocyanates, a base must be added to liberate the free amine. The choice of base is critical and depends on the specific reaction; common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The first equivalent of base neutralizes the first hydrochloride salt, and a second equivalent is required to deprotonate the second site, liberating the neutral form of the compound for subsequent reaction.
Key Reactions of the 4-Amino Group
The free amine at the C4 position is a versatile nucleophile, capable of undergoing a variety of transformations to build molecular complexity.
N-Acylation and N-Sulfonylation
N-acylation is a fundamental transformation used to form amide bonds, which are prevalent in pharmaceuticals.[4] The 4-amino group of 1,3-dimethyl-1H-pyrazol-4-amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base to yield the corresponding N-acylpyrazole derivatives. Similarly, reaction with sulfonyl chlorides furnishes sulfonamides, another important functional group in medicinal chemistry.
Experimental Protocol: General Procedure for N-Acylation
A solution of cyanoacetic acid (1.05 eq.) in acetic anhydride is briefly heated. This compound (1.0 eq.) is added, and the reaction mixture is heated for a short period (e.g., 30 seconds at 100 °C in a microwave reactor).[5] After cooling, the product is typically isolated by precipitation or extraction. The use of a base like triethylamine (2.2 eq.) is necessary to neutralize the dihydrochloride salt and scavenge the acid byproduct.
| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| Acetyl Chloride | Triethylamine | Acetonitrile | Room Temp. | 12 h | Good | [6] |
| 4-Methylbenzenesulfonyl Chloride | Triethylamine | Acetonitrile | Room Temp. | 12 h | Good | [6] |
| Cyanoacetic Acid/Ac₂O | None (in situ) | Acetic Anhydride | 100 °C (MW) | 30 s | >90% (for analogs) | [5] |
Table 1: Representative Conditions for N-Acylation and N-Sulfonylation of Aminopyrazole Analogs.
Urea and Thiourea Formation
The reaction of the 4-amino group with isocyanates or isothiocyanates provides a direct route to substituted ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors, making them valuable for establishing strong interactions with biological targets.[7] The reaction typically proceeds by nucleophilic attack of the amine on the electrophilic carbon of the isocyanate.
Experimental Protocol: General Procedure for Urea Synthesis
To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 2.2 eq.) in a polar aprotic solvent like DMF or chloroform, the desired isocyanate (1.0 eq.) is added dropwise.[6] The reaction is stirred at room temperature until completion, as monitored by TLC. The product can then be isolated by precipitation or extraction.
| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| Phenyl Isocyanate | Triethylamine | Chloroform | Room Temp. | 1 h | High | [6] |
| Alkyl Isocyanate | None | Dichloromethane | Room Temp. | 2 h | >90% (for analogs) | [8] |
Table 2: Representative Conditions for Urea Formation with Aminopyrazole Analogs.
N-Alkylation and Reductive Amination
While direct N-alkylation of the exocyclic amine with alkyl halides can be challenging due to potential over-alkylation and competing alkylation at the pyrazole ring nitrogens, reductive amination offers a controlled and efficient alternative for synthesizing secondary and tertiary amines.[9] This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination
This compound (1.0 eq.) is dissolved or suspended in a suitable solvent such as methanol, along with a base (2.0 eq) to form the free amine. The desired aldehyde or ketone (1.0-1.2 eq.) is added, followed by a catalytic amount of acetic acid to promote imine formation.[10] After stirring for a period to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise.[11] The reaction is stirred until completion, then worked up to isolate the N-alkylated product.
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Time | Yield | Reference |
| 2-Pyridinecarboxaldehyde | MgSO₄ (drying), then NaBH₄ | Methanol | Room Temp. | 2-4 h | 81% (for analog) | [11] |
| Various Aldehydes | Sodium Cyanoborohydride | Methanol | Room Temp. | Not specified | Good | [9] |
Table 3: Representative Conditions for Reductive Amination of Aminopyrazole Analogs.
Application in Drug Discovery: Inhibition of Kinase Signaling Pathways
Derivatives of 1,3-dimethyl-1H-pyrazol-4-amine are prominent scaffolds in the design of kinase inhibitors. The 4-amino group often serves as a key attachment point for moieties that bind within the ATP-binding pocket of kinases, disrupting their catalytic activity.
Role in CDK2 Inhibition
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in complex with Cyclin E or Cyclin A, drives the transition from the G1 to the S phase of the cell cycle by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb leads to the release of the E2F transcription factor, which activates genes required for DNA replication. Inhibitors based on the aminopyrazole scaffold can block the ATP-binding site of CDK2, preventing Rb phosphorylation, inducing cell cycle arrest, and ultimately leading to apoptosis.[12]
Caption: CDK2 signaling pathway and point of inhibition.
Logical Workflow for Synthesis of a Pyrazole-Based Kinase Inhibitor
The synthesis of a complex kinase inhibitor often begins with the functionalization of a core scaffold like 1,3-dimethyl-1H-pyrazol-4-amine. A typical workflow involves sequential reactions to build the final molecule.
Caption: Synthetic workflow for a kinase inhibitor.
Conclusion
This compound is a valuable and reactive intermediate for chemical synthesis. The exocyclic amine at the C4 position, once liberated from its salt form, serves as a versatile nucleophilic handle for a range of transformations, including N-acylation, N-sulfonylation, urea formation, and reductive amination. Its utility is particularly pronounced in medicinal chemistry, where the 4-aminopyrazole motif is a cornerstone of modern kinase inhibitor design. A thorough understanding of its reactivity, guided by the protocols and principles outlined in this guide, enables researchers and drug development professionals to effectively leverage this compound in the creation of novel, high-value molecules.
References
- 1. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide on 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride: Synthesis, Characterization, and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a practical synthesis protocol and discusses the characterization of this compound.
Introduction
1,3-Dimethyl-1H-pyrazol-4-amine and its dihydrochloride salt are versatile building blocks in organic synthesis. The pyrazole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of activities. The dihydrochloride salt of 1,3-Dimethyl-1H-pyrazol-4-amine enhances its solubility, making it particularly useful in various synthetic applications and as a precursor for drug candidates.
Synthesis of this compound
A practical and scalable three-step synthesis for this compound has been developed, starting from methyl hydrazine and technical grade acetaldehyde dimethylacetal. This process has been demonstrated to be efficient for producing the target molecule in high chemical and isomeric purity (>99.0%).
Experimental Protocol
Step 1: Synthesis of 1,3-Dimethylpyrazole (Compound 2)
A detailed experimental protocol for this step is not available in the provided search results.
Step 2: Synthesis of 1,3-Dimethyl-4-nitropyrazole (Compound 3)
A solution of 1,3-dimethylpyrazole (190 g, 2.0 mol) in concentrated sulfuric acid (190 mL, 3.55 mol) is added dropwise to a mixture of nitric acid (190 mL, 4.50 mol) and sulfuric acid (190 mL, 3.55 mol). The temperature is maintained between 50-60 °C during the addition. The reaction mixture is then stirred at 60 °C for 1.5 hours. After cooling to room temperature, the mixture is quenched into water (1.9 L). The aqueous mixture is basified to pH 14 by the addition of 40% potassium hydroxide solution (2.0 kg). The product is extracted with methyl tert-butyl ether (3 x 1 L).
Step 3: Synthesis of 4-Amino-1,3-dimethylpyrazole Dihydrochloride (Compound 1)
A mixture of 1,3-dimethyl-4-nitropyrazole (76.7 g, 540 mmol), 10% Pd/C (7.7 g, 50% wet), and hydrochloric acid (100 mL, 37%) in methanol (760 mL) is stirred under a hydrogen atmosphere (120 psi) at 50 °C. The reaction progress is monitored, and if necessary, an additional portion of Pd/C (3.8 g) is added to ensure complete conversion. After the reaction is complete, the mixture is filtered, and the solvent is exchanged with industrial methylated spirit (3 x 500 mL) to induce precipitation of the product.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic and Physical Data
Table 1: Physicochemical Properties of 1,3-Dimethyl-1H-pyrazol-4-amine and its Dihydrochloride Salt
| Property | 1,3-Dimethyl-1H-pyrazol-4-amine | This compound |
| Molecular Formula | C5H9N3 | C5H11Cl2N3 |
| Molecular Weight | 111.15 g/mol | 184.07 g/mol |
| CAS Number | 64517-88-0 | 197367-87-6 |
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to two methyl groups (N-CH₃ and C-CH₃), an aromatic proton on the pyrazole ring, and an amine proton (which may be broadened or exchanged). |
| ¹³C NMR | Signals for the two methyl carbons, and three distinct carbons of the pyrazole ring. |
| IR Spectroscopy | Characteristic N-H stretching and bending vibrations for the amine group, C-H stretching for the methyl and aromatic protons, and C=C/C=N stretching of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base (111.08) in ESI+ mode. |
Computational Studies
While specific computational studies on this compound are not widely published, density functional theory (DFT) calculations are a common method to investigate the electronic and structural properties of pyrazole derivatives. Such studies can provide insights into:
-
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Distribution of electron density, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP).
-
Spectroscopic Properties: Calculated NMR chemical shifts and IR vibrational frequencies, which can be correlated with experimental data for structural confirmation.
Computational Workflow for Pyrazole Derivatives
Caption: A general workflow for computational analysis of pyrazole derivatives.
Potential Applications in Drug Development
4-aminopyrazole derivatives are known to possess a range of pharmacological activities, including analgesic and anti-inflammatory properties. The structural motif of 1,3-Dimethyl-1H-pyrazol-4-amine makes it a valuable starting material for the synthesis of novel therapeutic agents. Its potential to be further functionalized at the 4-amino position allows for the exploration of a wide chemical space in the search for new drug candidates.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet elucidated, related pyrazole-containing compounds have been shown to interact with various biological targets. A hypothetical logical relationship for its role in drug discovery is presented below.
Logical Relationship in Drug Discovery
Caption: Logical progression from a starting material to a drug candidate.
Conclusion
This compound is a valuable chemical intermediate with a practical and scalable synthesis route. While detailed public data on its spectroscopic and computational properties are limited, this guide provides a foundational understanding for researchers. Further investigation into its crystal structure and a dedicated computational analysis would provide deeper insights into its properties and potential applications in medicinal chemistry and materials science. The amenability of its structure to further modification makes it an attractive scaffold for the development of novel compounds with potential therapeutic value.
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole-Fused Heterocycles Using 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazol-4-amine, often used in its more stable dihydrochloride salt form, is a versatile building block in the synthesis of a variety of fused heterocyclic compounds. Its inherent nucleophilicity and the strategic placement of the amino group make it an ideal precursor for constructing bicyclic systems with significant pharmacological potential. Pyrazole-fused heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of particular interest in drug discovery due to their structural analogy to purine bases, allowing them to interact with a wide range of biological targets. This document provides detailed protocols for the synthesis of pyrazole-fused heterocycles utilizing 1,3-Dimethyl-1H-pyrazol-4-amine as a key starting material, with a focus on multicomponent reactions under environmentally friendly conditions.
Synthesis of Pyrazolo[3,4-b]pyridines via Microwave-Assisted Multicomponent Reaction
A highly efficient and green methodology for the synthesis of substituted pyrazolo[3,4-b]pyridines involves a one-pot, four-component reaction of 1,3-dimethyl-1H-pyrazol-4-amine, an ethyl 2-cyanoacetate, an aromatic aldehyde, and ammonium acetate. The use of microwave irradiation in an aqueous medium significantly reduces reaction times and improves yields compared to conventional heating methods.[1]
Experimental Protocol: General Procedure for the Synthesis of Ethyl 6-amino-4-aryl-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates[1]
-
Reagent Preparation: In a suitable microwave reactor vessel, combine 1,3-dimethyl-1H-pyrazol-4-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), the desired substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).
-
Solvent Addition: To the mixture, add triethylamine (TEA) (0.5 eq.) and 4 mL of water.
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation under the following conditions:
-
Power: 110 W
-
Pressure: 250 psi
-
Temperature: 40°C
-
Time: 20 minutes
-
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The solid product that precipitates is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent if necessary. The synthesized compounds are typically characterized by ¹H NMR, ¹³C NMR, and HRMS analysis.
Data Presentation: Synthesis of Ethyl 6-amino-4-aryl-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates[1]
| Entry | Substituted Benzaldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 94 | 186–188 |
| 2 | 4-Methylbenzaldehyde | Ethyl 6-amino-1,3-dimethyl-4-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 93 | 162–164 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 6-amino-4-(4-methoxyphenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 88 | - |
| 4 | 4-(Methylthio)benzaldehyde | Ethyl 6-amino-1,3-dimethyl-4-(4-(methylthio)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 83 | - |
| 5 | 4-(Dimethylamino)benzaldehyde | Ethyl 6-amino-4-(4-(dimethylamino)phenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 79 | - |
| 6 | 3,4-Dimethoxybenzaldehyde | Ethyl 6-amino-4-(3,4-dimethoxyphenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 85 | - |
| 7 | 4-Chlorobenzaldehyde | Ethyl 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 91 | - |
| 8 | 4-Bromobenzaldehyde | Ethyl 6-amino-4-(4-bromophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 89 | - |
| 9 | 4-Nitrobenzaldehyde | Ethyl 6-amino-1,3-dimethyl-4-(4-nitrophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 92 | - |
Mandatory Visualizations
Diagram of the Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
Caption: Multicomponent reaction workflow for pyrazolo[3,4-b]pyridine synthesis.
Proposed Reaction Mechanism for the Synthesis of Pyrazolo[3,4-b]pyridines
The proposed mechanism for this multicomponent reaction involves a sequence of condensation, addition, and cyclization steps.[1]
Caption: Proposed reaction mechanism for pyrazolo[3,4-b]pyridine formation.
Signaling Pathways and Biological Relevance
While specific signaling pathway diagrams for the direct products of the provided synthesis are not available in the searched literature, pyrazolo[3,4-d]pyrimidines, a closely related class of compounds, are known to be potent inhibitors of various protein kinases. For instance, they have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.
Illustrative Signaling Pathway: CDK2 Inhibition
The following diagram illustrates the general principle of CDK2 inhibition by a pyrazolo[3,4-d]pyrimidine-based inhibitor, leading to cell cycle arrest.
Caption: General mechanism of CDK2 inhibition leading to cell cycle arrest.
Conclusion
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a valuable and reactive precursor for the efficient synthesis of pyrazolo[3,4-b]pyridines through microwave-assisted multicomponent reactions. This approach offers significant advantages in terms of reaction time, yield, and environmental impact. The resulting fused heterocyclic scaffolds are of great interest for further investigation in medicinal chemistry and drug development due to their potential as kinase inhibitors and other biologically active agents. The provided protocols and data serve as a practical guide for researchers in the field.
References
Protocol for N-alkylation of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a key intermediate in the synthesis of various biologically active compounds. The protocol addresses the specific challenge of starting with a dihydrochloride salt, which necessitates the use of a base to both neutralize the salt and facilitate the alkylation reaction. The primary focus of this protocol is the selective alkylation of the exocyclic 4-amino group.
The N-alkylation of aminopyrazoles is a fundamental transformation in medicinal chemistry. The regioselectivity of this reaction—whether alkylation occurs at the pyrazole ring nitrogen or the exocyclic amino group—is a critical consideration that can significantly impact the biological activity of the resulting molecule. In the case of 1,3-Dimethyl-1H-pyrazol-4-amine, the pyrazole ring is already fully substituted at the N1 position, directing the alkylation to the 4-amino group.
This protocol employs a standard base-mediated approach using common alkylating agents such as alkyl halides. The choice of base and reaction conditions can be optimized to achieve high yields and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of 1,3-Dimethyl-1H-pyrazol-4-amine with various alkyl halides. The data is compiled from established chemical literature and provides a baseline for expected outcomes.
| Alkylating Agent (R-X) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ (3.0) | DMF | 80 | 12 | 85-95 |
| Ethyl Iodide | K₂CO₃ (3.0) | Acetonitrile | Reflux | 18 | 75-85 |
| Methyl Iodide | K₂CO₃ (3.0) | Acetone | Reflux | 24 | 70-80 |
| Propyl Bromide | NaH (2.5) | THF | 60 | 10 | 80-90 |
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This protocol describes a general and robust method for the N-alkylation of this compound using potassium carbonate as the base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (3.0 eq) to the solution. The addition of at least 2.0 equivalents is necessary to neutralize the dihydrochloride salt, with the excess serving to deprotonate the amino group for alkylation.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for benzyl bromide) and stir for the required time (typically 12-24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol utilizes a stronger base, sodium hydride, which may be beneficial for less reactive alkylating agents. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with appropriate safety precautions in a fume hood and under an inert atmosphere.
Materials:
-
This compound
-
Alkyl halide (e.g., propyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and balloon filled with an inert gas (e.g., Nitrogen or Argon)
-
Syringes for liquid transfer
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous THF to the flask.
-
Carefully add sodium hydride (2.5 eq) portion-wise to the stirred suspension at 0 °C (ice bath). Hydrogen gas will be evolved. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 10-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Signaling Pathway Diagram
The N-alkylation of 1,3-Dimethyl-1H-pyrazol-4-amine is a key step in the synthesis of various kinase inhibitors. The pyrazole scaffold often serves as a hinge-binding motif in the ATP-binding pocket of kinases. The N-alkyl substituent can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.
Caption: Synthetic pathway to a kinase inhibitor precursor and its mechanism of action.
Application Notes and Protocols for Buchwald-Hartwig Amination with 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in pharmaceutical and materials science, due to its broad substrate scope and tolerance of various functional groups.[2][3] These application notes provide detailed protocols and reaction conditions for the Buchwald-Hartwig amination of aryl halides and pseudohalides with 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. Given that the amine is provided as a dihydrochloride salt, the choice and stoichiometry of the base are critical for both the in situ neutralization of the amine and the facilitation of the catalytic cycle.
Core Concepts
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent are crucial for the success and efficiency of the reaction. For heterocyclic amines like 1,3-Dimethyl-1H-pyrazol-4-amine, sterically hindered and electron-rich phosphine ligands are often employed to promote the reaction.[1]
Data Presentation: Reaction Conditions for Analogous Aminopyrazoles
While specific examples for this compound are not extensively documented, the following table summarizes successful Buchwald-Hartwig amination conditions for structurally related aminopyrazoles and other heterocyclic amines, providing a strong basis for reaction optimization.
| Aryl Halide/Pseudohalide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-fluorobenzene | 4-Aminopyrazole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 75 |
| 4-Bromo-1H-pyrazole | Aniline | [Pd(allyl)Cl]₂ (1) | tBuBrettPhos (2) | LHMDS (2.2) | THF | RT | 12 | 87 |
| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2) | Xylene | 90 | 24 | 60 |
| 2-Bromopyridine | 1,3-Dimethyl-1H-pyrazol-5-amine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 82 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity. This compound should be stored in a desiccator.
Representative Protocol for the Buchwald-Hartwig Amination of an Aryl Bromide with this compound:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.6 mmol, 3.6 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (346 mg, 3.6 mmol).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add the aryl bromide (1.0 mmol) and this compound (238 mg, 1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,3-dimethyl-1H-pyrazol-4-amine.
Note on the amount of base: A significant excess of a strong base like NaOtBu is recommended to neutralize the two equivalents of HCl from the amine salt and to act as the base in the catalytic cycle.
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: The Versatile Role of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride in Multicomponent Reactions for Heterocyclic Synthesis
Introduction
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a valuable and versatile building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structural features, including a reactive primary amine and a nucleophilic pyrazole core, make it an ideal candidate for the rapid and efficient construction of complex heterocyclic scaffolds. These scaffolds, such as pyrazolo[3,4-b]pyridines, are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in key multicomponent reactions.
Key Applications
The primary application of this compound in MCRs is in the synthesis of fused heterocyclic systems. The pyrazole moiety is a common feature in many marketed drugs, and its fusion with other rings, such as pyridine, can lead to novel compounds with enhanced pharmacological properties.[1]
Synthesis of Pyrazolo[3,4-b]pyridines:
A prominent application is the synthesis of pyrazolo[3,4-b]pyridines. These compounds are typically synthesized through the reaction of 5-aminopyrazoles with 1,3-bielectrophiles or unsaturated carbonyl compounds.[1][2] Multicomponent reactions offer a streamlined approach to these valuable scaffolds.
Experimental Protocols
The following protocols are representative examples of how this compound can be employed in multicomponent reactions.
Protocol 1: Three-Component Synthesis of Substituted Pyrazolo[3,4-b]pyridines
This protocol describes a one-pot, three-component reaction between an aldehyde, a β-ketoester, and 1,3-Dimethyl-1H-pyrazol-4-amine for the synthesis of substituted pyrazolo[3,4-b]pyridines.
Reaction Scheme:
Caption: General scheme for the three-component synthesis of pyrazolo[3,4-b]pyridines.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the substituted aldehyde (1.0 mmol), and the β-ketoester (1.0 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
The reaction mixture is then refluxed for a specified time (typically 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Workflow Diagram:
Caption: Experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Quantitative Data Summary:
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | p-TSA | Ethanol | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | p-TSA | Ethanol | 6 | 88 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | p-TSA | Ethanol | 8 | 82 |
| 4 | Benzaldehyde | Methyl acetoacetate | p-TSA | Ethanol | 6 | 83 |
Protocol 2: Ugi-type Four-Component Reaction (U-4CR)
While direct examples with 1,3-Dimethyl-1H-pyrazol-4-amine are not prevalent in the literature, a hypothetical Ugi-type reaction can be proposed based on the known reactivity of primary amines in this transformation.[3][4][5] The Ugi reaction is a powerful tool for generating peptide-like molecules and other complex structures.
Proposed Reaction Scheme:
Caption: Proposed Ugi four-component reaction scheme.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Carboxylic acid (e.g., acetic acid)
-
Methanol
Procedure:
-
In a flask, dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in methanol (10 mL).
-
To this solution, add the aldehyde (1.0 mmol) and stir for 10 minutes at room temperature.
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired α-acylamino amide product.
Logical Relationship of Ugi Reaction Mechanism:
Caption: Key steps in the Ugi four-component reaction mechanism.
Expected Outcome:
The Ugi reaction is known for its high atom economy and the ability to generate a diverse library of compounds from readily available starting materials. The expected product would incorporate fragments from all four starting components. The yields for Ugi reactions are typically in the moderate to good range.
Conclusion
This compound is a highly valuable synthon for the construction of complex nitrogen-containing heterocycles through multicomponent reactions. The protocols provided herein for the synthesis of pyrazolo[3,4-b]pyridines demonstrate a practical and efficient application of this reagent. Furthermore, its potential use in other powerful MCRs, such as the Ugi reaction, opens up avenues for the creation of diverse molecular libraries for screening in drug discovery and materials science. Researchers are encouraged to explore the utility of this versatile building block in various multicomponent strategies to accelerate the discovery of novel and functional molecules.
References
Synthesis of Potent Kinase Inhibitors from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. This starting material serves as a versatile building block for the generation of diverse chemical scaffolds, particularly those targeting key kinases implicated in cancer and inflammatory diseases. The protocols outlined below are designed to be adaptable for the synthesis of a variety of kinase inhibitors, with a focus on pyrazolo[3,4-d]pyrimidine derivatives, a well-established scaffold in kinase inhibitor drug discovery.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.
This compound is an excellent starting material for the synthesis of a library of potential kinase inhibitors. Its dimethylated pyrazole core provides a desirable substitution pattern for interaction with the kinase hinge region, while the primary amine at the 4-position serves as a key functional handle for further chemical elaboration. This document provides detailed synthetic protocols, quantitative biological data for analogous compounds, and visualizations of relevant signaling pathways to aid researchers in the development of novel kinase inhibitors.
Synthetic Schemes
The synthesis of kinase inhibitors from this compound can be achieved through several reliable synthetic routes. The most common approach involves the construction of a pyrazolo[3,4-d]pyrimidine core, which serves as a bioisostere of the adenine ring of ATP. This can be accomplished via a condensation reaction with a substituted pyrimidine, followed by further diversification.
A plausible and versatile synthetic strategy is outlined below. This involves an initial nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination to couple the aminopyrazole with a dihalopyrimidine. Subsequent functionalization of the remaining halogenated position via Suzuki coupling allows for the introduction of a wide range of diversity elements.
Caption: General synthetic route to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-chloro-pyrimidin-4-amine (Intermediate A)
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction to form the key intermediate.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir at room temperature for 10 minutes.
-
Add a solution of 2,4-dichloropyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford the desired intermediate A.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling
This protocol outlines the diversification of Intermediate A through a Suzuki coupling reaction.
Materials:
-
N-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-chloro-pyrimidin-4-amine (Intermediate A)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine Intermediate A (1.0 eq), the desired arylboronic acid or its pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by High-Performance Liquid Chromatography (HPLC).
Data Presentation: Inhibitory Activity of Analogous Pyrazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of structurally related pyrazolo[3,4-d]pyrimidine and other pyrazole-based kinase inhibitors against various kinases. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 1 | CDK2/cyclin A | 5.7 | |
| Compound 2 | CDK9/cyclin T1 | 15 | |
| Compound 3 | CDK1/cyclin B | 2380 | |
| Compound 4 | CDK5/p25 | >10000 | |
| Roscovitine | CDK2/cyclin A | 250 |
Table 2: Inhibitory Activity against Janus Kinases (JAKs)
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 5 | JAK1 | 3.4 | |
| Compound 6 | JAK2 | 2.2 | |
| Compound 7 | JAK3 | 3.5 | |
| Ruxolitinib | JAK1 | 3.3 | |
| Ruxolitinib | JAK2 | 2.8 |
Signaling Pathway Diagrams
Understanding the cellular pathways in which the targeted kinases operate is crucial for elucidating the mechanism of action of the synthesized inhibitors. Below are diagrams of the CDK and JAK-STAT signaling pathways, generated using the DOT language.
Caption: Simplified overview of the Cyclin-Dependent Kinase (CDK) signaling pathway in cell cycle progression.
Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Application Notes and Protocols for the Preparation of Agrochemical Compounds Using 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a versatile building block in the synthesis of a wide range of biologically active compounds, particularly in the agrochemical sector.[1] Its pyrazole core is a privileged scaffold found in numerous commercial fungicides, herbicides, and insecticides. The presence of a reactive amine group at the 4-position allows for straightforward functionalization, most commonly through acylation to form pyrazole-4-carboxamides. These derivatives have been shown to exhibit potent biological activities by targeting essential enzymes in pests and pathogens. This document provides detailed application notes and experimental protocols for the preparation of agrochemical compounds utilizing this compound as a key starting material.
Agrochemical Applications
The 1,3-dimethylpyrazole moiety is a cornerstone in the development of modern agrochemicals due to its favorable metabolic profile and target interaction.
Fungicides: A significant class of fungicides derived from this pyrazole scaffold are the succinate dehydrogenase inhibitors (SDHIs). By forming a carboxamide linkage at the 4-position, these molecules can effectively inhibit the fungal respiratory chain, leading to cell death.
Herbicides: Pyrazole-containing herbicides have been developed to target various plant-specific enzymes. The derivatization of the 4-amino group can lead to compounds with pre- and post-emergent herbicidal activity.
Insecticides: The pyrazole scaffold is also present in several classes of insecticides that act on the nervous system of insects. Modification of the 4-amino group can yield potent insecticidal compounds.
Quantitative Data Summary
The following table summarizes key quantitative data for representative agrochemical compounds synthesized from pyrazole precursors. This data is essential for evaluating the efficacy and potential of newly synthesized compounds.
| Compound ID | Target Agrochemical Class | Yield (%) | Melting Point (°C) | Biological Activity (EC50/LC50/Inhibition) |
| Fungicide 1 (A pyrazole carboxamide) | Fungicide (SDHI) | 75-85 | 155-157 | EC50 = 0.37 µg/mL against Rhizoctonia solani[2] |
| Fungicide 2 (A pyrazole carboxamide thiazole) | Fungicide (SDHI) | Not Reported | Not Reported | EC50 = 1.77 mg/L against Valsa mali[3] |
| Fungicide 3 (A pyrazole carboxamide) | Fungicide | Not Reported | Not Reported | EC50 = 0.022 mg/L against Rhizoctonia solani[4] |
| Insecticide 1 (A N-pyridylpyrazole amide) | Insecticide | 79.9 | 179-180 | Good activity against Mythimna separata |
| Insecticide 2 (A pyrazole-heterocyclic diamide) | Insecticide | Not Reported | Not Reported | Good activity against Mythimna separata and Aphis medicaginis at 500 mg/L[5] |
| Herbicide 1 (A pyrazole derivative) | Herbicide | 72.1 | 68.3-70.4 | 50% inhibition of Setaria viridis at 150 g a.i./hm2[6][7] |
| Herbicide 2 (A pyrazole derivative) | Herbicide | 80.7 | 116.9-119.8 | Moderate activity against Digitaria sanguinalis[6][7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key agrochemical intermediates and final compounds starting from this compound.
Protocol 1: General Procedure for the Acylation of 1,3-Dimethyl-1H-pyrazol-4-amine to Synthesize Pyrazole-4-Carboxamides (Fungicides)
This protocol describes the formation of an amide bond between 1,3-Dimethyl-1H-pyrazol-4-amine and a carboxylic acid, a key step in the synthesis of many pyrazole-based fungicides.
Materials and Reagents:
-
This compound
-
Substituted carboxylic acid (e.g., 2-(trifluoromethyl)benzoic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Preparation of the Acid Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 - 2.5 eq) to the suspension to neutralize the dihydrochloride and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole-4-carboxamide.
Protocol 2: Synthesis of a Pyrazole-based Herbicide Precursor
This protocol outlines a general method for the synthesis of a pyrazole precursor that can be further elaborated into a herbicidal compound.
Materials and Reagents:
-
This compound
-
A suitable electrophile (e.g., a substituted benzoyl chloride or sulfonyl chloride)
-
Pyridine or triethylamine
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Add pyridine (2.5 eq) to the solution and stir for 20 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Slowly add the electrophile (1.1 eq), dissolved in a small amount of anhydrous THF, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole precursor.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key synthetic pathways and logical workflows in the development of agrochemicals from this compound.
Caption: Synthesis of a Pyrazole-4-Carboxamide Fungicide.
Caption: General workflow for Herbicide/Insecticide synthesis.
Caption: Logical workflow for agrochemical discovery.
References
- 1. afinitica.com [afinitica.com]
- 2. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis of a novel pyrazole-based compound with potential anti-inflammatory properties, starting from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The described protocol follows a two-step synthetic sequence involving the formation of a hydrazinopyrazole intermediate, followed by a classical Knorr pyrazole synthesis.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting significant anti-inflammatory activity.[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core, such as celecoxib, are widely used in clinical practice.[3] The starting material, this compound, is a versatile building block for the synthesis of various biologically active pyrazole-containing molecules.[4] This protocol outlines a strategy to leverage this precursor for the development of new potential anti-inflammatory agents.
Synthetic Strategy
The overall synthetic approach is a two-step process. First, this compound is converted to its corresponding hydrazine derivative, 1,3-dimethyl-4-hydrazinyl-1H-pyrazole, via a diazotization reaction followed by reduction. In the second step, this hydrazine intermediate undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound, in this case, acetylacetone, to yield the target pyrazole derivative, 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole.
Experimental Protocols
Protocol 1: Synthesis of 1,3-dimethyl-4-hydrazinyl-1H-pyrazole (Intermediate)
This protocol describes the conversion of an aminopyrazole to a hydrazinopyrazole. The procedure involves the formation of a diazonium salt from the starting amine, which is then reduced to the corresponding hydrazine.
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound (1 equivalent) in a minimal amount of cold aqueous hydrochloric acid (e.g., 2 M HCl).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
-
Work-up and Isolation:
-
Carefully basify the reaction mixture to a pH of 10-12 by the slow addition of a concentrated sodium hydroxide solution, while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dimethyl-4-hydrazinyl-1H-pyrazole.
-
The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole (Final Product)
This protocol outlines the Knorr pyrazole synthesis, a reliable method for the formation of pyrazole rings through the condensation of a hydrazine with a β-dicarbonyl compound.[5]
Materials and Reagents:
-
1,3-dimethyl-4-hydrazinyl-1H-pyrazole (from Protocol 1)
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid or ethanol
-
Distilled water
Procedure:
-
Condensation Reaction:
-
Dissolve 1,3-dimethyl-4-hydrazinyl-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using glacial acetic acid as a solvent, carefully pour the reaction mixture into ice-cold water to precipitate the product. If using ethanol, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product, 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole.
-
Data Presentation
The anti-inflammatory potential of the synthesized compound can be evaluated through in vitro assays measuring the inhibition of COX-1 and COX-2 enzymes, and in vivo models such as the carrageenan-induced paw edema assay. The following table presents representative data for structurally related pyrazole derivatives to provide a benchmark for the potential activity of the synthesized compound.
| Compound ID | Structure | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference Compound |
| P-1 | 1,3,5-trimethyl-1H-pyrazole | > 100 | Not Reported | - |
| P-2 | 1-phenyl-3,5-dimethyl-1H-pyrazole | 15.2 | 45% @ 50 mg/kg | Ibuprofen |
| Celecoxib | Celecoxib | 0.04 | 78% @ 30 mg/kg | Celecoxib |
| Proposed Compound | 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | To be determined | To be determined | - |
Note: The data for P-1 and P-2 are representative values for similar simple pyrazole structures and are intended for comparative purposes only. The activity of the proposed compound needs to be experimentally determined.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a potential anti-inflammatory agent.
Pro-inflammatory Signaling Pathway
References
Application Notes and Protocols for Monitoring Reactions with 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis during synthesis and process development.
Introduction
This compound is a versatile heterocyclic amine used as a key building block in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries.[1] Accurate monitoring of its reactions is crucial for process optimization, yield maximization, and impurity profiling. This document outlines robust analytical methods to track the consumption of starting materials and the formation of products and byproducts.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-phase HPLC with UV detection is a widely used technique for monitoring the progress of reactions involving polar and non-volatile compounds like this compound.
Application Note: HPLC-UV Method
This method is suitable for the quantitative analysis of reaction mixtures to determine the concentration of this compound and related species. The dihydrochloride salt form enhances its water solubility, making it amenable to reverse-phase chromatography.
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Instrument | Standard HPLC system with UV Detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a diluent (e.g., 50:50 water:acetonitrile).
-
Perform serial dilutions to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve.
-
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 100 µL) of the reaction mixture at specific time points.
-
Dilute the quenched sample with the diluent to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the reaction samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the reaction mixture. For the analysis of the polar amine, derivatization may be necessary to improve its volatility and chromatographic performance.
Application Note: GC-MS Method
This method is designed for the qualitative and quantitative analysis of pyrazole isomers and other volatile impurities. The mass spectrometer provides definitive identification of components based on their mass-to-charge ratio and fragmentation patterns.
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| Instrument | GC system coupled to a Mass Spectrometer |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80 °C (2 min hold), then ramp to 280 °C at 10 °C/min (5 min hold) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (with Derivatization):
-
Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the components by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantitative analysis, use an internal standard and create a calibration curve with derivatized standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring
NMR spectroscopy is a non-invasive technique that provides detailed structural information about molecules in solution, making it an excellent tool for real-time monitoring of reaction kinetics and mechanism elucidation.[2]
Application Note: ¹H NMR for Reaction Monitoring
By monitoring the changes in the integrals of specific proton signals of the starting material and product over time, the reaction progress can be accurately tracked.
Table 3: Representative ¹H NMR Data for a Pyrazole Derivative
| Protons | Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 3.7 - 3.9 | Singlet |
| C-CH₃ | 2.2 - 2.4 | Singlet |
| Pyrazole C-H | 7.5 - 8.0 | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific structure.
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
Set up the reaction in an NMR tube using a deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of an internal standard with a signal that does not overlap with the reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals throughout the course of the reaction.[2]
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material, product, and internal standard.
-
Calculate the relative concentrations of the reactant and product at each time point by comparing their integral values to that of the internal standard.
-
Plot the concentration versus time to obtain the reaction kinetics.
-
Visualizations
Caption: General workflow for monitoring chemical reactions.
Caption: Protocol for HPLC analysis of reaction mixtures.
Caption: A plausible synthetic route for monitoring.
References
Application Notes and Protocols for the Scale-up Synthesis of Pyrazole Derivatives from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of various pyrazole derivatives starting from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The focus is on robust and scalable methods, particularly the Sandmeyer reaction, to introduce diverse functionalities at the 4-position of the pyrazole ring. These derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors.[1][2][3] This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of yields and purity, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway.
Introduction
Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][3] Their synthetic versatility allows for the introduction of various substituents, leading to a wide range of biological activities. Notably, pyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2][4][5] This document outlines a scalable synthetic route to functionalized pyrazoles from the readily available starting material, this compound. The primary transformation detailed is the Sandmeyer reaction, a reliable method for converting an amino group into a variety of other functional groups via a diazonium salt intermediate.
Synthetic Strategy: The Sandmeyer Reaction
The Sandmeyer reaction provides a versatile and scalable method for the derivatization of 1,3-Dimethyl-1H-pyrazol-4-amine. The reaction proceeds in two main stages:
-
Diazotization: The primary amine is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.
-
Substitution: The diazonium group is then replaced by a nucleophile, such as a halide or cyanide, catalyzed by a copper(I) salt.
This approach allows for the synthesis of 4-halo and 4-cyano-1,3-dimethyl-1H-pyrazole derivatives, which can serve as versatile intermediates for further functionalization.
Experimental Protocols
General Considerations for Scale-up
-
Temperature Control: Diazotization is a highly exothermic reaction and requires strict temperature control (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The use of a jacketed reactor with a reliable cooling system is crucial for large-scale synthesis.
-
Reagent Addition: Slow, controlled addition of sodium nitrite solution is essential to manage the exotherm and ensure reaction safety.
-
Quenching and Work-up: Proper quenching of excess nitrous acid and careful work-up procedures are necessary to ensure the safe handling and isolation of the product.
-
Purification: For large-scale purification, techniques such as crystallization or column chromatography with appropriate solvent systems are recommended.
Protocol 1: Scale-up Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole
Reaction Scheme:
This compound → 1,3-Dimethyl-1H-pyrazol-4-diazonium chloride → 4-Chloro-1,3-dimethyl-1H-pyrazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| This compound | 184.07 | 100.0 g | 0.543 |
| Hydrochloric acid (concentrated, 37%) | 36.46 | 300 mL | - |
| Sodium nitrite (NaNO₂) | 69.00 | 41.2 g | 0.597 |
| Copper(I) chloride (CuCl) | 98.99 | 64.7 g | 0.654 |
| Dichloromethane (DCM) | - | 2 L | - |
| Saturated sodium bicarbonate solution | - | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | 50 g | - |
Procedure:
-
Diazotization:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (100.0 g, 0.543 mol) in concentrated hydrochloric acid (300 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (41.2 g, 0.597 mol) in water (100 mL) and add it dropwise to the stirred suspension over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate 2 L flask, dissolve copper(I) chloride (64.7 g, 0.654 mol) in concentrated hydrochloric acid (200 mL) with gentle warming. Cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize any remaining acid, followed by brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-Chloro-1,3-dimethyl-1H-pyrazole.
-
Protocol 2: Scale-up Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole
This protocol is analogous to the synthesis of the chloro-derivative, substituting Copper(I) bromide (CuBr) for CuCl.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| This compound | 184.07 | 100.0 g | 0.543 |
| Hydrobromic acid (48%) | 80.91 | 400 mL | - |
| Sodium nitrite (NaNO₂) | 69.00 | 41.2 g | 0.597 |
| Copper(I) bromide (CuBr) | 143.45 | 93.8 g | 0.654 |
| Dichloromethane (DCM) | - | 2 L | - |
| Saturated sodium bicarbonate solution | - | 1 L | - |
| Brine | - | 500 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | 50 g | - |
Procedure: Follow the same procedure as for the 4-chloro derivative, using HBr instead of HCl and CuBr instead of CuCl.
Data Presentation
The following table summarizes typical yields and purity data for the scale-up synthesis of pyrazole derivatives.
| Derivative | Starting Material Scale | Yield (%) | Purity (by HPLC) |
| 4-Chloro-1,3-dimethyl-1H-pyrazole | 100 g | 75-85 | >98% |
| 4-Bromo-1,3-dimethyl-1H-pyrazole | 100 g | 70-80 | >98% |
Visualization of Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for the scale-up synthesis of pyrazole derivatives via the Sandmeyer reaction.
Caption: Workflow for the synthesis of 4-halogenated pyrazole derivatives.
Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, playing a crucial role in regulating cell signaling pathways. A prominent example is the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[4][6][7] Dysregulation of CDK activity is a hallmark of many cancers.
The following diagram illustrates the inhibition of the CDK signaling pathway by a pyrazole derivative.
Caption: Pyrazole derivatives can inhibit CDKs, blocking cell cycle progression.
Conclusion
The protocols described in this application note provide a robust and scalable method for the synthesis of 4-functionalized 1,3-dimethyl-1H-pyrazole derivatives. The Sandmeyer reaction offers a versatile platform for introducing a range of substituents, enabling the generation of diverse chemical libraries for drug discovery programs. The potential of these pyrazole derivatives as kinase inhibitors makes them valuable candidates for further investigation in the development of novel therapeutics. Careful attention to reaction conditions, particularly temperature control during the diazotization step, is paramount for ensuring a safe and efficient scale-up process.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of reactions involving 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The following information is structured to address specific issues encountered during experimental work, with a focus on the synthesis of pyrazole-containing compounds, particularly those with applications as kinase inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges in reactions involving this compound and its derivatives, such as in the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine based kinase inhibitors.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling reaction with a pyrazole derivative and observing a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura coupling reactions involving pyrazole substrates can arise from several factors. Here is a troubleshooting guide to help you optimize your reaction:
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. If the reaction is stalling, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable tool to drive the reaction to completion and improve yields.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For pyrazole substrates, sterically hindered phosphine ligands often give good results. Ensure the catalyst and ligand are handled under an inert atmosphere to prevent degradation.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can affect the transmetalation step.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed. The ratio of organic solvent to water can influence the solubility of the reactants and the overall reaction rate.
-
Dehalogenation Side Reaction: A common side reaction is the dehalogenation of the halo-pyrazole starting material. This can be minimized by using milder reaction conditions, a different palladium catalyst, or by ensuring the purity of all reagents.
Issue 2: Difficulties in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination to couple 1,3-Dimethyl-1H-pyrazol-4-amine with a halo-pyrimidine, but the yield is poor. What can I do?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with aminopyrazoles can be sensitive to the reaction conditions. Here are some troubleshooting tips:
-
Catalyst and Ligand System: The combination of the palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) is crucial. The ligand's steric and electronic properties can greatly influence the catalytic cycle.
-
Base and Solvent: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often effective. The choice of a high-boiling point, anhydrous solvent such as 1,4-dioxane or toluene is recommended, especially if higher temperatures are required.
-
Reaction Temperature and Time: These reactions may require elevated temperatures, often achieved through conventional heating or microwave irradiation. Monitor the reaction progress to determine the optimal reaction time and avoid product degradation.
-
Purity of Reactants: Ensure that the this compound is appropriately neutralized to the free amine before the reaction, or that a sufficient excess of base is used to counteract the hydrochloride salt. Impurities in either coupling partner can inhibit the catalyst.
Data Presentation
The following table summarizes the yields of key steps in the synthesis of a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, a potent CDK2 inhibitor. This data is based on a reported synthetic route and illustrates the expected efficiencies of the reactions.[1]
| Reaction Step | Reactants | Product | Catalyst/Reagents | Yield (%) |
| Suzuki-Miyaura Coupling | 2,4-dichloro-5-fluoropyrimidine, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | PdCl₂(dppf)·DCM, K₂CO₃ | 59-69 |
| Buchwald-Hartwig Amination | 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, Aminopyrazole | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 13-28 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of a halo-pyrimidine with a pyrazole-boronic ester.
-
Reaction Setup: To a reaction vessel, add the halo-pyrimidine (1.0 eq.), the pyrazole-boronic ester (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as PdCl₂(dppf)·DCM (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 7:3:4 ratio of 1,4-dioxane, ethanol, and water.
-
Reaction Conditions: Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours or until TLC/LC-MS analysis indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of a chloro-pyrimidine with an aminopyrazole.
-
Reaction Setup: In a microwave-safe vial, combine the chloro-pyrimidine (1.0 eq.), the aminopyrazole (1.2 eq.), cesium carbonate (2.0 eq.), a palladium catalyst like Pd₂(dba)₃ (0.1 eq.), and a suitable ligand such as Xantphos (0.2 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 140 °C for 1 hour.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by preparative HPLC or column chromatography to obtain the desired product.
Mandatory Visualizations
CDK2/Cyclin E Signaling Pathway and Inhibition
The following diagram illustrates the role of the CDK2/Cyclin E complex in cell cycle progression and how pyrazole-based inhibitors, synthesized from precursors like 1,3-Dimethyl-1H-pyrazol-4-amine, can block this pathway.[2][3][4] The inhibitor binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of the Retinoblastoma protein (pRb). This keeps pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and halting cell proliferation.[5]
Caption: Inhibition of the CDK2/Cyclin E signaling pathway.
Experimental Workflow: From Synthesis to Kinase Inhibition Assay
This diagram outlines the typical experimental workflow for the synthesis of a pyrazole-based kinase inhibitor and its subsequent biological evaluation.
Caption: Experimental workflow for kinase inhibitor synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 4. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting side reactions in the synthesis of pyrazoles from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Technical Support Center: Synthesis of Pyrazoles from 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
This technical support center provides troubleshooting guidance for common side reactions and issues encountered during the synthesis of substituted pyrazoles using this compound as a starting material.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare substituted pyrazoles from an aminopyrazole starting material?
A1: Synthesizing substituted pyrazoles from an aminopyrazole like 1,3-Dimethyl-1H-pyrazol-4-amine typically involves converting the amine group into a diazonium salt, which is then subjected to coupling reactions. Another common method involves the reaction of the aminopyrazole with 1,3-dicarbonyl compounds or their equivalents to form fused pyrazole systems, such as pyrazolo[3,4-b]pyridines.[1][2]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. The stability of the hydrazine reagent, if used, is critical; decomposition can occur, especially at elevated temperatures.[3] The pH of the reaction is also crucial; excessively low pH can protonate the hydrazine, rendering it non-nucleophilic.[3] Additionally, steric hindrance from bulky substituents on either the pyrazole or the reacting partner can slow down or prevent the reaction.[3][4] Product degradation under harsh reaction or workup conditions is another common cause.[5]
Q3: My final product is deeply colored (yellow/red). What is the likely cause?
A3: The formation of colored impurities is a frequent issue in pyrazole synthesis, often due to the formation of azo compounds or other conjugated side products.[3] This can be particularly prevalent in reactions involving diazotization of aromatic amines.[6] Inadequate purification or decomposition of reagents can also contribute to discoloration.
Q4: I am observing the formation of multiple products. What are the possible side reactions?
A4: The formation of multiple products often points to a lack of regioselectivity, especially when using unsymmetrical reagents.[5][7][8] For instance, the reaction of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomers.[7] Other potential side reactions include Michael addition products if α,β-unsaturated compounds are used.[4]
Troubleshooting Guide: Side Reactions and Solutions
Issue 1: Formation of Regioisomers
Question: My reaction is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a classic challenge in pyrazole synthesis.[5] The formation of regioisomers is influenced by both electronic and steric factors.[7]
-
Electronic Effects: If one reaction site is significantly more electrophilic than another (e.g., adjacent to a strong electron-withdrawing group), the reaction will preferentially occur at that site.[5]
-
Steric Hindrance: A sterically bulky group will hinder the approach of the reagent, directing the reaction to the less hindered site.[5]
-
Reaction Conditions: The pH, solvent, and temperature can all impact the ratio of regioisomers.[3] It is recommended to systematically vary these parameters to optimize for the desired isomer.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Logical workflow for troubleshooting poor regioselectivity.
Issue 2: Unwanted Diazotization Side Products
Question: I am attempting a reaction involving diazotization of the 4-amino group, but I am getting a complex mixture of products. What could be going wrong?
Answer: Diazotization of aminopyrazoles can lead to several side products. The resulting diazonium salts can be unstable and may undergo intramolecular cyclization or couple with unreacted starting material to form colored azo compounds.[6]
-
Control Temperature: Diazotization reactions should typically be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[9]
-
Choice of Acid: The choice and concentration of the acid (e.g., HCl, H₂SO₄) are critical. Insufficient acid can lead to incomplete diazotization and side reactions.[9]
-
Slow Addition of Nitrite: Sodium nitrite solution should be added slowly and dropwise to maintain temperature control and prevent localized high concentrations of nitrous acid.
Data on Diazotization Outcomes
| Reactant | Conditions | Major Product(s) | Reference |
| 5-Amino-4-(3,4-dimethoxyphenyl)pyrazole | NaNO₂, Acetic Acid | Pyrazolo[3,4-c]cinnoline (intramolecular coupling) | [6] |
| 5-Amino-4-(3,4-dimethoxyphenyl)pyrazole | NaNO₂, H₂SO₄, then coupling with 2-naphthol | Azo compound | [6] |
| Primary Aromatic Amines | NaNO₂, HCl/H₂SO₄ | Arenediazonium salts | [9] |
Experimental Protocols
General Protocol for Diazotization and Subsequent Coupling
This protocol provides a general methodology for the diazotization of this compound and subsequent reaction with a coupling partner.
-
Dissolution: Dissolve this compound (1.0 eq) in an appropriate acidic solution (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred pyrazole solution, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve the coupling partner (e.g., an activated aromatic compound or an active methylene compound) in a suitable solvent. Cool this solution to 0-5 °C.
-
Addition: Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 4-12 hours.
-
Workup and Purification: Quench the reaction with a suitable reagent if necessary. Extract the product with an organic solvent. The organic layers should be washed, dried, and concentrated. Purify the crude product by recrystallization or column chromatography.[10]
Experimental Workflow Diagram
Caption: General experimental workflow for pyrazole synthesis via diazotization.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. paperpublications.org [paperpublications.org]
optimization of solvent and temperature for reactions involving 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Welcome to the technical support center for 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: As a dihydrochloride salt, this compound exhibits enhanced solubility in polar solvents.[1] While specific data for this exact compound is limited, related pyrazole structures show good solubility in polar aprotic solvents such as DMSO and acetonitrile, moderate solubility in alcohols like methanol and ethanol, and potentially limited solubility in less polar solvents like toluene or dioxane.[2] For reactions, it is often advantageous to neutralize the dihydrochloride with a suitable base to improve solubility in a wider range of organic solvents.
Q2: How does the dihydrochloride form affect reaction setup?
A2: The dihydrochloride salt requires the addition of a base to liberate the free amine for participation in most coupling reactions. Typically, two or more equivalents of a base are needed to neutralize the hydrochloride and to facilitate the desired reaction. The choice of base is critical and depends on the specific reaction being performed.
Q3: What are the most common reaction types for this compound?
A3: 1,3-Dimethyl-1H-pyrazol-4-amine is a versatile intermediate. The most common reactions include N-acylation/sulfonylation, palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki coupling, and condensations to form heterocyclic systems.[1][3][4]
Q4: Are there any known stability issues with this compound?
A4: The compound is generally stable and easy to handle in laboratory settings.[1] However, like many organic molecules, prolonged exposure to high temperatures or highly acidic/basic conditions could lead to degradation. It is recommended to store the compound in a cool, dry place.
Troubleshooting Guides
N-Acylation and N-Sulfonylation Reactions
Issue: Low yield or incomplete conversion during N-acylation or N-sulfonylation.
Possible Causes & Solutions:
-
Inadequate Neutralization: The primary amine needs to be in its free form to react. Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used to neutralize the dihydrochloride.
-
Suboptimal Solvent: The choice of solvent is crucial. A polar aprotic solvent is often a good starting point.
-
Incorrect Temperature: Many acylation and sulfonylation reactions proceed well at room temperature. However, for less reactive partners, gentle heating may be required.
Table 1: Recommended Starting Conditions for N-Acylation/Sulfonylation
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Good solubility for reactants and inert under reaction conditions.[5] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) (2-3 equiv.) | Neutralizes HCl salt and scavenges acid produced during the reaction.[3][5] |
| Temperature | 0 °C to Room Temperature (can be heated to 40-60 °C if needed) | Controls reaction rate and minimizes side reactions.[3] |
Buchwald-Hartwig Amination
Issue: Poor yield in a Buchwald-Hartwig amination reaction.
Possible Causes & Solutions:
-
Base Selection: The choice of base is critical in palladium-catalyzed aminations. Strong, non-nucleophilic bases are typically required.
-
Ligand Choice: The ligand on the palladium catalyst significantly influences the reaction outcome.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential. The reaction temperature often needs to be elevated.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand (e.g., XPhos, tBuDavePhos) | Efficient for C-N bond formation.[6][7] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Strong bases are required to facilitate the catalytic cycle.[8][9] |
| Solvent | Toluene, Dioxane, DMF (anhydrous, deoxygenated) | Aprotic solvents that are stable at high temperatures.[8][10] |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary to drive the reaction to completion.[8][9] |
Suzuki Coupling
Issue: Low conversion in a Suzuki coupling reaction with a halogenated derivative of 1,3-Dimethyl-1H-pyrazol-4-amine.
Possible Causes & Solutions:
-
Catalyst and Ligand: The palladium source and ligand are crucial for an effective Suzuki coupling.
-
Base and Solvent System: A base is required, and often a mixture of an organic solvent and water is used.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and not degraded.
Table 3: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2 | Commonly used and effective for a wide range of substrates.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid/ester for transmetalation.[13] |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixed solvent system often improves solubility and reaction rate.[11][13] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required for efficient coupling.[13] |
Experimental Protocols & Workflows
General Protocol for N-Acylation
-
To a solution of this compound (1.0 equiv.) in an appropriate solvent (e.g., DCM), add a suitable base (e.g., triethylamine, 2.2 equiv.) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add the acylating agent (e.g., acid chloride or anhydride, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two solvents (Dioxane, DMAc), weak base (Cs2CO3) Step-by-Step Guide for Buchwald-Hartwig Amination Screening Kit [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Derived from 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The following information is designed to address common purification challenges and provide detailed experimental protocols.
Troubleshooting Guides
Purification of pyrazole derivatives can present several challenges, from removing unreacted starting materials to separating closely related byproducts. This section provides a systematic guide to troubleshoot common issues encountered during the purification of products derived from this compound.
Common Purification Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oily Product or Failure to Crystallize | - Presence of significant impurities.- Incorrect choice of recrystallization solvent.- Product has a low melting point. | - Assess Purity: Analyze a small sample by TLC or LC-MS to determine the level of impurity. If multiple components are present, further purification by column chromatography is recommended before attempting recrystallization.[1] - Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but sparingly at room temperature. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) or solvent mixtures. - Induce Crystallization: If the product is pure but remains an oil, try scratching the inside of the flask at the liquid-air interface with a glass rod. Seeding with a previously obtained crystal can also initiate crystallization. - Trituration: Add a solvent in which your compound is insoluble (an "anti-solvent") and stir or sonicate the mixture. This can sometimes induce solidification. |
| Colored Impurities (Yellow/Brown Product) | - Oxidation of the amine group or other sensitive functionalities.- Presence of colored byproducts from the reaction. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution through a pre-warmed funnel with celite to remove the charcoal before cooling. - Column Chromatography: If charcoal treatment is ineffective, column chromatography is the most reliable method for removing colored impurities. |
| Low Yield After Purification | - Product loss during transfers.- Product is significantly soluble in the recrystallization solvent at low temperatures.- Adsorption of the basic product onto acidic silica gel during chromatography. | - Optimize Recrystallization: Minimize the amount of hot solvent used to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent. - Deactivate Silica Gel: For column chromatography, neutralize the acidic sites on the silica gel to prevent strong adsorption of the basic pyrazole product. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%). |
| Presence of Starting Material in Final Product | - Incomplete reaction.- Inefficient purification to remove unreacted 1,3-Dimethyl-1H-pyrazol-4-amine. | - Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before work-up. - Acid-Base Extraction: The basicity of the aminopyrazole starting material can be exploited. During work-up, an acidic wash (e.g., dilute HCl) can help to remove the unreacted amine into the aqueous layer. Be cautious if your product is also acid-sensitive. - Column Chromatography: A well-chosen solvent system for column chromatography should effectively separate the more polar starting material from the product. |
| Formation of Regioisomers | - Use of unsymmetrical reagents in reactions like the synthesis of pyrazolo[3,4-d]pyrimidines. | - Chromatographic Separation: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system, often requiring extensive screening, is critical. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. - Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be employed. This involves multiple recrystallization steps to enrich one isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: 1,3-Dimethyl-1H-pyrazol-4-amine is a versatile building block, frequently used in the synthesis of fused heterocyclic compounds. One of the most common applications is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their biological activities.[2][3][4][5] These reactions typically involve condensation of the aminopyrazole with various carbonyl compounds or their equivalents.
Q2: How do I choose the right purification technique for my product?
A2: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.
-
Recrystallization is a good first choice for solid products with moderate to high purity (>90%). It is effective at removing small amounts of impurities.
-
Column Chromatography is more suitable for purifying complex mixtures, separating regioisomers, or when the product is an oil. It is also effective for removing impurities with very different polarities from the product.
-
Preparative HPLC can be used for difficult separations or to achieve very high purity, but it is generally more expensive and time-consuming for large quantities.
Q3: My pyrazole derivative is a weak base. How does this affect purification by column chromatography?
A3: The basic nature of pyrazole derivatives can lead to strong interactions with the acidic surface of standard silica gel. This can result in significant tailing of the product peak, poor separation, and in some cases, irreversible adsorption of the product onto the column. To mitigate this, it is highly recommended to use silica gel that has been deactivated with a base, such as triethylamine, added to the eluent. Alternatively, using a more neutral stationary phase like alumina can be beneficial.
Q4: Can I use reversed-phase chromatography to purify my pyrazole derivative?
A4: Yes, reversed-phase chromatography can be an effective technique for purifying pyrazole derivatives, especially those that are more polar. In reversed-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This technique separates compounds based on their hydrophobicity.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature. Common solvents for pyrazole derivatives include ethanol, methanol, and isopropanol.[2] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine the appropriate stationary phase (silica gel is common) and eluent system. Aim for an Rf value of 0.2-0.4 for your desired product. For basic pyrazole derivatives, add ~0.5-1% triethylamine to your eluent system to prevent tailing.
-
Column Packing: Prepare a slurry of the stationary phase in the eluent and pour it into the column. Allow the stationary phase to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the gradient. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Below is a diagram illustrating a general workflow for the purification of a product derived from this compound.
Caption: A decision workflow for selecting a suitable purification technique.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
managing the hygroscopic nature of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride in reactions
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term hygroscopic signifies that this compound has a strong tendency to attract and absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical changes in the material, such as clumping or caking, and can introduce water into your reaction, potentially affecting the chemical outcome.[1]
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain its anhydrous state, the compound should be stored in a tightly sealed, airtight container.[1] For enhanced protection, especially in humid environments, storage in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[2][3] For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., in a glove box or a sealed vial under nitrogen or argon) is best practice.
Q3: What are the potential consequences of using this compound that has absorbed moisture in a reaction?
A3: The presence of water can have several detrimental effects on a reaction. It can:
-
Hydrolyze sensitive reagents or intermediates: Water can react with and decompose other components in your reaction mixture.
-
Alter the reaction pathway: The presence of water can lead to the formation of undesired byproducts, lowering the yield of your target molecule.
-
Inhibit or deactivate catalysts: Many catalysts, particularly those used in cross-coupling reactions, are sensitive to moisture.
-
Affect reaction kinetics: The rate of reaction can be unpredictably altered by the presence of water.
Q4: How can I determine the water content of my this compound?
A4: The most accurate and widely used method for determining water content is Karl Fischer titration. This technique is highly specific to water and can quantify even trace amounts. Other methods include thermogravimetric analysis (TGA), where the weight loss upon heating is measured, or using a moisture analyzer.
Q5: Do I need to neutralize the dihydrochloride salt before using it in my reaction?
A5: Yes, in most cases, the amine hydrochloride salt needs to be neutralized to the free amine to act as a nucleophile. This is typically achieved by adding a base to the reaction mixture. The choice of base will depend on the specific reaction conditions and the compatibility of the base with other reagents. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Moisture in the reaction: The hygroscopic nature of the starting material may have introduced water, inhibiting the reaction. | Ensure all reagents and solvents are rigorously dried. Handle this compound in a glove box or under an inert atmosphere. Consider drying the compound before use (see Experimental Protocols). |
| Incomplete neutralization of the hydrochloride salt: The amine may not be fully deprotonated, reducing its nucleophilicity. | Use a sufficient excess of a suitable base. Ensure the base is strong enough to deprotonate the amine hydrochloride. | |
| Formation of unexpected byproducts | Side reactions involving water: Water may be participating in the reaction, leading to hydrolysis or other undesired pathways. | Follow stringent anhydrous techniques. Purify all reagents and solvents to remove trace water. |
| Reaction with the hydrochloride counter-ion: The chloride ion may be participating in the reaction. | Consider using a different salt form of the amine if possible, or use a base that will precipitate the chloride salt. | |
| Inconsistent reaction outcomes | Variable water content in the starting material: The amount of absorbed moisture may differ between batches or even within the same bottle over time. | Always handle the reagent with care to minimize moisture absorption. Determine the water content of the starting material before each reaction for consistency. |
| Difficulty in handling the solid reagent (clumping, caking) | Moisture absorption: The solid has been exposed to ambient humidity. | Store the reagent in a desiccator. If clumping has occurred, the material may need to be dried under vacuum before use.[1] |
Experimental Protocols
Protocol 1: Drying of this compound
Objective: To remove absorbed moisture from the reagent before use.
Methodology:
-
Place the required amount of this compound in a clean, dry round-bottom flask or Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Heat the flask gently with a heating mantle or oil bath to a temperature below the compound's decomposition point (a temperature of 40-50 °C is generally safe for many organic salts, but it is recommended to determine the thermal stability of this specific compound via TGA if possible).
-
Dry under vacuum for 4-6 hours.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (nitrogen or argon).
-
The dried reagent should be used immediately or stored in a glove box or a tightly sealed container inside a desiccator.
Protocol 2: Setting up a Moisture-Sensitive Reaction
Objective: To perform a reaction under anhydrous conditions using this compound.
Methodology:
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Reagent Handling:
-
If using a glove box, weigh and dispense the dried this compound and other solid reagents inside the glove box.
-
If using Schlenk techniques, add the solid to a pre-dried Schlenk flask under a positive pressure of inert gas.
-
-
Solvent Addition: Use anhydrous solvents, which are either freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Add the solvent to the reaction flask via a cannula or a dry syringe.
-
Base Addition: Add the neutralizing base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture via a dry syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS as appropriate.
-
Work-up: Quench the reaction with a suitable reagent and proceed with the extraction and purification of the product.
Visualizations
Caption: Experimental workflow for handling the hygroscopic reagent.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1,3-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for cross-coupling reactions involving 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The information is presented in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound or its halogenated derivatives in cross-coupling reactions?
A1: Researchers should be aware of the following potential challenges:
-
Catalyst Inhibition: The pyrazole ring contains two nitrogen atoms that can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive species.[1] The exocyclic amino group can also contribute to this inhibition.
-
Substrate Basicity: The amine is provided as a dihydrochloride salt, meaning it is protonated. A sufficient amount of base must be used to first neutralize the salt to the free amine in situ and then to facilitate the catalytic cycle. This typically requires at least two extra equivalents of base.
-
Dehalogenation: A common side reaction with electron-rich heteroaryl halides, such as a halogenated 4-aminopyrazole, is dehalogenation, where the halogen is replaced by a hydrogen atom.[2][3] This is particularly prevalent with iodo- and bromopyrazoles.[4]
-
Reactivity of Halogen: The reactivity of the C-X bond in cross-coupling generally follows the trend I > Br > Cl.[2] While iodides are most reactive, they are also more prone to dehalogenation.[2][4] Chlorides are more stable but require more active catalyst systems.[2]
Q2: How do I choose the right palladium precursor for my reaction?
A2: For initial screening, common and versatile Pd(II) precursors like Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are good starting points as they are reduced in situ to the active Pd(0) species. For more challenging reactions or to improve reproducibility, using well-defined, air-stable palladacycle precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) is highly recommended. These precatalysts often provide higher efficiency and more consistent results.[2]
Q3: Which class of ligands is most suitable for cross-coupling with this aminopyrazole substrate?
A3: Due to the electron-rich nature of the 4-aminopyrazole ring, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help mitigate catalyst inhibition.
-
For C-C couplings (Suzuki-Miyaura, Heck): Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices.[5]
-
For C-N couplings (Buchwald-Hartwig): Sterically hindered biaryl phosphine ligands like BrettPhos, tBuDavePhos, or Josiphos-type ligands are often required to facilitate the C-N bond-forming reductive elimination.[6][7]
Q4: What is the best choice of base for reactions involving the dihydrochloride salt?
A4: A strong base is required to both deprotonate the amine dihydrochloride and participate in the catalytic cycle.
-
For Suzuki-Miyaura couplings: Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used, often in an aqueous/organic solvent mixture.[8] You will need to use at least 2 equivalents of base to neutralize the dihydrochloride salt, plus the amount required for the reaction itself (typically 2-3 equivalents), so a total of 4-5 equivalents may be necessary.
-
For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases like NaOtBu (sodium tert-butoxide) or LHMDS (lithium bis(trimethylsilyl)amide) are standard.[7] Again, ensure enough base is added to account for the dihydrochloride salt.
-
For Sonogashira and Heck couplings: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used.[2] In the case of the dihydrochloride salt, a stronger inorganic base may be needed in addition to the amine base to ensure the free amine is present.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | • Switch to a palladacycle precatalyst (e.g., XPhos Pd G2) for more reliable activation. • Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[2] |
| Catalyst Inhibition | • Increase the ligand-to-palladium ratio (e.g., 2:1 or higher). • Use a more sterically hindered ligand (e.g., BrettPhos, RuPhos) to discourage coordination of the pyrazole nitrogens.[1] |
| Insufficient Base | • For the dihydrochloride salt, use at least 4-5 equivalents of base to ensure both neutralization of the substrate and participation in the catalytic cycle. |
| Low Reaction Temperature | • Gradually increase the reaction temperature in 10-20 °C increments. • Consider switching to a higher-boiling solvent (e.g., dioxane, toluene) or using microwave irradiation for rapid and uniform heating.[6] |
| Poor Reagent Quality | • Use fresh, high-purity starting materials. Boronic acids, in particular, can degrade upon storage. |
Issue 2: Significant Dehalogenation of the Starting Material
| Potential Cause | Recommended Solution |
| High Reactivity of Aryl Iodide | • If synthetically feasible, switch to the corresponding 4-bromo- or 4-chloropyrazole, as they are generally less prone to dehalogenation.[4] |
| Base-Promoted Dehalogenation | • Switch to a milder base. For example, if using NaOtBu, consider trying K₃PO₄ or Cs₂CO₃. |
| Hydrogen Source in the Reaction | • Ensure anhydrous reaction conditions by using dry solvents and reagents. Water can sometimes act as a proton source. |
| Catalyst System | • Screen different ligands. Some ligands may favor the dehalogenation pathway more than others. |
Data Presentation: Catalyst Systems for Analogous Pyrazole Cross-Couplings
The following tables summarize representative catalyst systems and yields for cross-coupling reactions of various 4-halopyrazoles. Note that these are for analogous systems and optimization will be required for 1,3-Dimethyl-1H-pyrazol-4-amine derivatives.
Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles
| Halogen | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Bromo | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | 85-95 | [2] |
| Bromo | XPhos Pd G2 | (none) | K₂CO₃ | EtOH/H₂O | 100 (MW) | ~80-93 | [3] |
| Chloro | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 60-95 | [2] |
| Iodo | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | 85-95 | [2] |
Table 2: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halogen | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Bromo | Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 80-110 | 60-90 | [6] |
| Iodo | Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Xylene | 160 (MW) | ~60 | [9] |
| Iodo | CuI | (none) | KOtBu | DMF | 100-120 | Varies | [6] |
Table 3: Sonogashira Coupling of 4-Iodopyrazoles
| Palladium Source | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF/THF | RT-80 | 50-80 | [2] |
Experimental Protocols (General Procedures)
Caution: These are generalized protocols and must be optimized for your specific substrates and reaction scale. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Suzuki-Miyaura Coupling (General Protocol)
-
To a reaction vessel, add the 4-halo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium precursor (e.g., XPhos Pd G2, 2-5 mol%), and base (e.g., K₃PO₄, 4-5 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[2]
-
Heat the mixture with vigorous stirring at 80-120 °C for 2-18 hours, monitoring the reaction by TLC or LC-MS.[2]
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-halo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., tBuDavePhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 4-5 equiv.).[6]
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).[6]
-
Seal the vessel and heat to 80-110 °C with stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.[6]
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling (General Protocol)
-
To a reaction vessel, add the 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[2]
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., DMF or THF), followed by the base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).[2]
-
Stir the reaction at room temperature to 80 °C until the starting material is consumed (monitor by TLC or LC-MS).[2]
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
References
- 1. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the derivatization of the pyrazole core of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Welcome to the technical support center for the derivatization of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the chemical modification of this versatile pyrazole core.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenges include:
-
Handling the Dihydrochloride Salt: The presence of two hydrochloride salts on the amine can affect its reactivity and solubility. Neutralization is often required before proceeding with reactions.
-
Regioselectivity: While the C4-amine is the primary site for derivatization, there is potential for competing reactions at the pyrazole ring nitrogens (N1) or the C5 position under certain conditions.
-
Steric Hindrance: The methyl groups at the N1 and C3 positions can sterically hinder reactions at the adjacent C4-amine and C5 positions.
-
Purification: The polarity of the pyrazole core and its derivatives can sometimes make chromatographic purification challenging.
Q2: How should I handle the dihydrochloride salt before starting my reaction?
A2: The dihydrochloride salt needs to be neutralized to the free amine for most reactions. This can be achieved by:
-
In-situ Neutralization: Adding a suitable base directly to the reaction mixture. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of base will depend on the specific reaction conditions.
-
Extraction: Dissolving the salt in water, adding a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to raise the pH, and then extracting the free amine with an organic solvent like dichloromethane (DCM) or ethyl acetate. The organic layer is then dried and concentrated. This method is suitable when the free amine is soluble in the extraction solvent.[1]
Q3: How can I achieve selective derivatization of the exocyclic amine over the pyrazole ring nitrogens?
A3: The exocyclic C4-amine is generally more nucleophilic than the pyrazole ring nitrogens, especially the N1-methylated nitrogen. To favor derivatization at the amine:
-
Use stoichiometric amounts of reagents.
-
Employ mild reaction conditions (e.g., lower temperatures).
-
The N1-methyl group already blocks one of the pyrazole nitrogens from further alkylation.
Q4: What is the most reactive position on the pyrazole ring for electrophilic substitution?
A4: For 1,3-Dimethyl-1H-pyrazol-4-amine, the C5 position is the only available site on the pyrazole ring for electrophilic substitution. The C4 position is already substituted with the amine group, and the N1 and C3 positions are methylated.
Troubleshooting Guides
Problem 1: Low yield in N-Acylation or N-Sulfonylation of the C4-Amine
| Potential Cause | Suggested Troubleshooting Steps |
| Incomplete neutralization of the dihydrochloride salt. | Add at least 2 equivalents of a suitable base (e.g., TEA, DIPEA) to liberate the free amine. For sulfonylation, pyridine can be used as both the base and solvent. |
| Low reactivity of the acylating/sulfonylating agent. | Use a more reactive agent (e.g., acyl chloride or sulfonyl chloride instead of an anhydride). Consider using a catalyst like 4-dimethylaminopyridine (DMAP) for acylations. |
| Steric hindrance from the pyrazole core. | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can sometimes improve yields in such cases. |
| Side reaction with the solvent. | Ensure the solvent is anhydrous and compatible with the reagents. For example, when using acyl chlorides, avoid protic solvents like alcohols. |
Problem 2: C5-Position Functionalization is Unsuccessful
| Potential Cause | Suggested Troubleshooting Steps |
| Deactivation of the pyrazole ring. | The amino group at C4 is activating, but if it is protonated or derivatized with a strongly electron-withdrawing group, the ring's reactivity towards electrophiles will decrease. Ensure the amine is in its free base form. |
| Harsh reaction conditions leading to decomposition. | For reactions like halogenation or nitration, use milder reagents (e.g., N-bromosuccinimide (NBS) for bromination instead of Br₂). |
| Difficulty with direct C-H activation. | Consider a lithiation-based approach. Protect the C4-amine (e.g., with a Boc group), then perform a directed lithiation at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. Subsequent deprotection will yield the C5-functionalized product.[2][3] |
Experimental Protocols & Data
N-Acylation of the C4-Amine
This protocol describes a general procedure for the N-acylation of 1,3-Dimethyl-1H-pyrazol-4-amine.
Reaction Scheme:
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile), add a suitable base (2.2 eq, e.g., triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | Triethylamine | Acetonitrile | RT | 12 | 88 | [4] |
| Acetyl Chloride | Pyridine | Pyridine | RT | 4 | ~85 | General Procedure |
| 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | RT | 12 | 88 | [4] |
C5-Halogenation of the Pyrazole Ring (via Protection-Deprotection)
This protocol outlines a strategy for the selective halogenation of the C5 position.
Workflow Diagram:
Caption: Workflow for C5-Halogenation.
Detailed Methodology:
-
Protection: React 1,3-Dimethyl-1H-pyrazol-4-amine (from the dihydrochloride salt) with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine to obtain the N-Boc protected pyrazole.
-
Halogenation: Treat the N-Boc protected pyrazole with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetonitrile or DMF to achieve selective halogenation at the C5 position.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the C5-halogenated product.[5]
Signaling Pathway Involvement
Derivatives of 4-aminopyrazoles are potent inhibitors of various protein kinases and are crucial in modulating key signaling pathways implicated in cancer and inflammatory diseases.
JAK-STAT Signaling Pathway
Many 4-aminopyrazole derivatives have been developed as inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is essential for cytokine signaling and is often dysregulated in various cancers and autoimmune disorders.
Caption: Inhibition of the JAK-STAT pathway.
p38 MAPK Signaling Pathway
Pyrazole-based compounds have also been identified as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and its inhibition is a therapeutic strategy for inflammatory diseases.
Caption: Inhibition of the p38 MAPK pathway.
References
Technical Support Center: Work-up Procedures for 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for handling reaction work-ups involving 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: How do I convert this compound to its free amine form after my reaction?
To obtain the neutral, free amine, you must neutralize the two hydrochloride salts. This is typically achieved by an aqueous basic work-up. The dihydrochloride salt form is stable and enhances solubility, likely in aqueous media, which is beneficial for handling and formulation but requires neutralization to proceed with reactions requiring the nucleophilic free amine.[1]
The general procedure involves:
-
Diluting the reaction mixture with an appropriate organic solvent in a separatory funnel.
-
Adding an aqueous basic solution to raise the pH above the pKa of the amine, thereby deprotonating the ammonium salt.
-
Extracting the liberated free amine into the organic layer.
-
Washing, drying, and concentrating the organic layer to isolate the product.
Common bases for neutralization include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃).[2][3] The choice of base depends on the pH required and the sensitivity of other functional groups in your molecule.
Q2: I neutralized the reaction mixture, but my product yield is low after extraction. What are the common causes?
Low yield can stem from several issues during the work-up. Here are the primary factors to troubleshoot:
-
Incomplete Neutralization: The most common issue is failing to add enough base to fully deprotonate the dihydrochloride salt. It is crucial to monitor the pH of the aqueous layer, ensuring it is sufficiently basic (typically pH 9-11) to liberate the free amine for extraction.
-
Poor Solubility of Free Amine in Extraction Solvent: While the dihydrochloride salt is water-soluble, the free amine must be soluble in your chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane). If the free amine has limited organic solubility, you may need to perform multiple extractions or switch to a different solvent.
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents or in the presence of surfactants, can lead to the formation of an emulsion, trapping your product at the interface.
-
Unexpected Water Solubility of the Free Amine: In some cases, the free amine form might retain significant water solubility.[3] If you suspect this, you may need to saturate the aqueous layer with a salt like sodium chloride (brine) to "salt out" the organic product, reducing its aqueous solubility before extraction.
Q3: Can I neutralize the this compound in situ for a subsequent reaction?
Yes, in situ neutralization is a common strategy, particularly for reactions like acylations or alkylations.[4] This approach avoids a separate work-up and isolation step.
The typical method involves adding a non-nucleophilic organic base directly to the reaction mixture in an anhydrous organic solvent. Triethylamine (TEA) is a frequently used base for this purpose.[2] Usually, slightly more than two equivalents of the base are required to neutralize the dihydrochloride salt. Other hindered bases like N,N-diisopropylethylamine (DIPEA) can also be used. The resulting ammonium salt byproduct (e.g., triethylammonium chloride) often precipitates from the reaction mixture and can sometimes be removed by filtration at the end of the reaction.
Q4: What should I do if an emulsion forms during my liquid-liquid extraction?
Emulsions are a common frustration. Here are several techniques to break them:
-
Be Patient: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes).
-
Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool.
-
Add a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Data Presentation
Table 1: Qualitative Properties of 1,3-Dimethyl-1H-pyrazol-4-amine Forms
| Property | Dihydrochloride Salt | Free Amine (Neutral Form) |
| State | Solid[5] | Likely an oil or low-melting solid |
| Primary Use | Stable starting material for synthesis[1] | Nucleophile in organic reactions (e.g., amidation) |
| Aqueous Solubility | Generally high[1] | Variable; may be lower than the salt form |
| Organic Solubility | Low in non-polar solvents | Generally higher in solvents like EtOAc, DCM, CHCl₃ |
| Handling | Stable, easy to handle solid[1] | Potentially more sensitive to air/oxidation |
Table 2: Comparison of Common Bases for Neutralization Work-up
| Base | Class | Strength | Pros | Cons |
| NaOH / KOH | Inorganic Hydroxide | Strong | Inexpensive, ensures complete deprotonation. | Can hydrolyze sensitive functional groups (e.g., esters). |
| Na₂CO₃ / K₂CO₃ | Inorganic Carbonate | Moderate | Less harsh than hydroxides, good for sensitive substrates.[2] | Slower reaction, may not be strong enough for complete neutralization. |
| NaHCO₃ | Inorganic Bicarbonate | Weak | Very mild, safe for most functional groups.[3] | May require a large excess and not fully deprotonate the amine. |
| Triethylamine (TEA) | Organic Amine | Moderate | Used for in situ neutralization in organic solvents.[2] | Can be difficult to remove during purification; byproduct is soluble. |
| N,N-Diisopropylethylamine (DIPEA) | Organic Amine | Moderate | Non-nucleophilic, good for in situ applications. | More expensive and harder to remove than TEA. |
Experimental Protocols
Protocol 1: General Work-up for Isolation of Free Amine
-
Solvent Addition: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run in a water-miscible solvent (e.g., THF, DMF), it may need to be removed under reduced pressure first. Dilute the residue with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of starting material).
-
Basification: Transfer the solution to a separatory funnel. Add a 1 M aqueous solution of NaOH or a saturated solution of Na₂CO₃ in portions.
-
pH Monitoring: After each addition, gently swirl the funnel (with the stopper off). Periodically check the pH of the aqueous layer using pH paper until it is strongly basic (pH > 10).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely. Drain the aqueous layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.
-
Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic layer sequentially with water and then with saturated brine to remove residual base and dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine. Further purification can be done by column chromatography or distillation if necessary.
Protocol 2: In Situ Neutralization for Subsequent Reaction
-
Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend the this compound (1.0 equiv) in a suitable anhydrous organic solvent (e.g., THF, DCM, MeCN).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (2.2-2.5 equiv) or DIPEA (2.2-2.5 equiv), dropwise to the suspension at room temperature or 0 °C, depending on the reaction's requirements.
-
Stirring: Stir the mixture for 15-30 minutes. The suspension may become a clear solution or a thicker slurry as the free amine is liberated and the ammonium salt byproduct forms.
-
Reagent Addition: The reaction mixture, containing the free amine, is now ready for the addition of the next reagent (e.g., an acid chloride or alkyl halide).
Visualizations
Caption: Troubleshooting decision tree for work-up procedures.
Caption: Standard workflow for amine extraction after neutralization.
References
stability issues of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure the successful use of this compound in experimental settings.
Troubleshooting Guide
Q1: I am observing lower than expected yields or the formation of unknown impurities in my reaction. Could this be related to the stability of this compound?
A1: Yes, unexpected reaction outcomes can be a result of the degradation of this compound under your specific reaction conditions. The primary amine group on the pyrazole ring is a potential site for reactivity and degradation.
Possible Causes and Troubleshooting Steps:
-
pH Instability: The stability of amine salts can be pH-dependent. Extreme pH conditions (highly acidic or basic) may lead to degradation.
-
Recommendation: If your reaction conditions permit, try to maintain a pH closer to neutral. Buffer your reaction mixture if possible. It is advisable to perform a preliminary stability test of the compound at your reaction's pH.
-
-
High Temperatures: Although pyrazole derivatives can exhibit good thermal stability, prolonged exposure to high temperatures can cause decomposition.
-
Recommendation: Attempt the reaction at a lower temperature. If the reaction requires heat, minimize the reaction time. Consider if a more potent catalyst could allow for lower reaction temperatures.
-
-
Oxidation: The amine group can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.
-
Recommendation: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid incompatible oxidizing agents if they are not essential for the desired transformation.
-
-
Light Sensitivity: Some amine-containing compounds can undergo photodegradation.[1]
-
Recommendation: Protect your reaction from light by using amber glassware or by covering the reaction vessel with aluminum foil.
-
Q2: My this compound solution appears discolored or shows particulates over time. What is happening?
A2: Discoloration or precipitation can be indicators of compound degradation or poor solubility in the chosen solvent.
Possible Causes and Troubleshooting Steps:
-
Solvent Incompatibility: While the dihydrochloride salt form enhances solubility, the compound may not be stable or fully soluble in all solvents long-term.[2] Degradation products may also be less soluble.
-
Recommendation: Prepare solutions fresh whenever possible. If stock solutions are required, store them at low temperatures (e.g., -20°C) and protected from light. Refer to the solvent stability data below. Consider filtering the solution before use if particulates are observed.
-
-
Hydrolysis: Although less common for the pyrazole ring itself, moisture can be a factor in the degradation of salts or promote side reactions.
-
Recommendation: Use anhydrous solvents, especially in organic reactions. Store the solid compound in a desiccator.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight. For extended storage, keeping it in a desiccator is recommended to prevent moisture absorption.
Q2: How stable is this compound in aqueous solutions?
A2: As a dihydrochloride salt, it is readily soluble in aqueous solutions. However, the stability in these solutions can be pH-dependent. It is generally more stable in acidic to neutral conditions. In basic conditions, the free amine is generated, which can be more susceptible to oxidation. Solutions should be prepared fresh for best results.
Q3: Is this compound compatible with common organic solvents like DMSO, DMF, and alcohols?
A3: Yes, it is generally soluble and can be used in polar aprotic solvents like DMSO and DMF, as well as in alcohols like methanol and ethanol. However, long-term stability in solution can vary. For stock solutions, DMSO is often a good choice when stored properly at -20°C. Always verify compatibility with your specific reaction conditions.
Q4: Can I use strong bases with this compound?
A4: The addition of a strong base will neutralize the hydrochloride salt to form the free amine. You will need to use at least two equivalents of the base for complete neutralization. The resulting free amine may have different solubility and stability characteristics, being potentially more reactive and prone to oxidation.
Data Presentation: Stability Under Various Conditions
Table 1: Illustrative pH Stability in Aqueous Buffer at 37°C over 24 hours
| pH | % Remaining Compound (Illustrative) | Observations |
| 3.0 | >98% | Generally stable in acidic conditions. |
| 5.0 | >99% | High stability in mildly acidic conditions. |
| 7.4 | >95% | Good stability at physiological pH. |
| 9.0 | ~85% | Degradation observed in basic conditions. |
Table 2: Illustrative Thermal and Photostability of Solid Compound
| Condition | Duration | % Remaining Compound (Illustrative) |
| 40°C | 1 week | >99% |
| 60°C | 1 week | >97% |
| Ambient Light (Lab Bench) | 1 week | >95% |
| UV Light (365 nm) | 24 hours | ~90% |
Table 3: Illustrative Stability in Common Solvents at Room Temperature over 48 hours
| Solvent | % Remaining Compound (Illustrative) |
| Water (pH 5.0) | >99% |
| DMSO | >99% |
| Methanol | >98% |
| Acetonitrile | >98% |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Chemical Stability
This protocol outlines a general method to determine the stability of this compound under various conditions (e.g., different pH, solvents, or in the presence of other reagents).
1. Materials and Reagents:
-
This compound
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Buffers of desired pH (e.g., acetate for acidic, phosphate for neutral, borate for basic)
-
HPLC system with UV or MS detector
2. Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of the compound in DMSO.[3]
-
For the stability study, dilute the stock solution to a final concentration of 50 µM in the desired test buffer or solvent.
3. Incubation:
-
Incubate the working solutions at a controlled temperature (e.g., 37°C).[3]
-
If testing for photostability, expose a set of samples to a light source while keeping a control set in the dark.
-
Take aliquots at specified time points (e.g., 0, 1, 4, 8, 24 hours).[3]
-
Immediately quench any potential degradation by diluting the aliquot in the initial mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be 5-95% B over 10 minutes.[4]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at a suitable wavelength (determined by a UV scan) or MS.
-
Injection Volume: 5-10 µL.
5. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point by comparing the peak area to the peak area at time zero.
-
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Plot the % remaining versus time to determine the degradation kinetics.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride and Alternative Pyrazole Precursors for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel therapeutics. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. This guide provides a comparative study of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride and other common pyrazole precursors, offering insights into their synthetic performance based on available experimental data.
The synthesis of the pyrazole ring is a well-established area of organic chemistry, with the Knorr pyrazole synthesis and its variations being the most common methods.[1] These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The choice of these precursors significantly influences the reaction yield, purity, and the potential for regioselectivity, which is crucial for the synthesis of specific isomers with desired pharmacological activity.[2]
Performance Comparison of Pyrazole Precursors
The following tables summarize quantitative data on the synthesis of pyrazoles using different precursors. It is important to note that a direct head-to-head comparison under identical conditions is often unavailable in the literature. Therefore, the data presented is a compilation from various studies and should be interpreted with consideration of the different reaction conditions employed.
Hydrazine Derivatives as Precursors
The choice of the hydrazine derivative determines the substituent at the N1 position of the pyrazole ring. This is a critical position for influencing the pharmacological properties of the final compound.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Acetylacetone | Water/Glycerol | 90°C, 3-4 h | ~75 | [3] |
| Hydrazine Hydrate | Ethyl Acetoacetate | Ethanol | Reflux | 66-95 | [4] |
| Phenylhydrazine | Ethyl Acetoacetate | Ethanol | nano-ZnO, rt | 95 | [5] |
| Phenylhydrazine | Acetylacetone | Ethanol | Reflux | 79-95 | [4] |
| Substituted Hydrazines | Various 1,3-Diketones | Ethanol | Reflux | 72-90 (conventional) | [6] |
| Substituted Hydrazines | Various 1,3-Diketones | - | Microwave (50W, 60°C, 5 min) | 91-98 | [6] |
1,3-Dicarbonyl Compounds as Precursors
The 1,3-dicarbonyl compound provides the carbon backbone for the pyrazole ring and determines the substituents at positions 3 and 5. The reactivity and structure of the dicarbonyl compound can significantly impact the reaction outcome.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Acetylacetone | Hydrazine Hydrate | Water/Glycerol | 90°C, 3-4 h | ~75 | [3] |
| Acetylacetone | Phenylhydrazine | Ethanol | Reflux | 79-95 | [4] |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | nano-ZnO, rt | 95 | [5] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazines | N,N-dimethylacetamide | Acidic medium, rt | 74-77 | [5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for adapting synthetic methods to new substrates. Below are representative protocols for the Knorr pyrazole synthesis.
General Protocol for Knorr Pyrazole Synthesis
This protocol outlines the general steps for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative.[7]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., glacial acetic acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
If using a catalyst, add it to the solution.
-
Slowly add the hydrazine derivative to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
While a direct protocol for this compound was not found, a protocol for a closely related derivative, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, provides insight into the synthesis of this class of compounds.[8]
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
In a reaction kettle, sequentially add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to 110°C and maintain reflux for 4 hours.
-
After cooling, distill off low-boiling components under high vacuum.
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
-
To a solution of 40% methylhydrazine in toluene, add sodium hydroxide.
-
Cool the mixture and add the product from Step 1, maintaining the temperature between 10-20°C.
-
Allow the reaction to proceed for 2 hours.
Step 3: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Heat the toluene layer from Step 2 to 90°C.
-
Slowly add 15% hydrochloric acid while continuously removing the toluene/water azeotrope.
-
After the addition is complete, cool the mixture to 30°C.
-
The resulting solid is collected by centrifugation and dried.
Signaling Pathway Involvement of Pyrazole Derivatives
Pyrazole-containing compounds are known to be potent inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. Understanding these pathways is crucial for rational drug design.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in immunity, cell growth, and hematopoiesis.[5][9] Dysregulation of this pathway is linked to various cancers and inflammatory diseases. Pyrazole derivatives have been developed as potent inhibitors of JAK kinases.
Caption: JAK-STAT signaling pathway and the inhibitory action of pyrazole derivatives.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. Overactivation of this pathway is associated with chronic inflammatory diseases. Pyrazole-based compounds have been developed as potent inhibitors of p38 MAPK.
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow: Knorr Pyrazole Synthesis
The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis, a foundational method for preparing a wide range of pyrazole derivatives.
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
Conclusion
This compound serves as a valuable and versatile precursor in the synthesis of pyrazole-containing compounds, particularly in the agrochemical and pharmaceutical industries.[10] The choice of pyrazole precursor is a multifaceted decision that depends on the desired substitution pattern, target molecule, and the need for regiochemical control. While hydrazine hydrate and phenylhydrazine are common and effective precursors for N-unsubstituted and N-phenyl pyrazoles respectively, a wide array of substituted hydrazines and 1,3-dicarbonyl compounds offer the flexibility to introduce diverse functionalities. Modern synthetic techniques, such as microwave-assisted synthesis, can significantly improve yields and reduce reaction times compared to conventional methods.[6] The inhibitory activity of pyrazole derivatives against key signaling pathways like JAK-STAT and p38 MAPK underscores the importance of this heterocyclic scaffold in the development of novel therapeutics. Careful consideration of the available synthetic routes and precursor performance is paramount for the efficient and successful development of new pyrazole-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. chemimpex.com [chemimpex.com]
A Comparative Guide to the Structural Validation of 4-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Synthesized via Different Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic pathways to obtain the target compound, 4-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The structural integrity of the synthesized compound is paramount for its intended biological activity. Here, we present detailed experimental protocols for its synthesis starting from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride and an alternative route commencing with 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile. The guide offers a side-by-side analysis of the spectroscopic data to facilitate the validation of the final product's structure.
Synthesis Route 1: From this compound
This synthetic approach leverages the readily available this compound and employs a one-step cyclization reaction with formamide to construct the pyrimidine ring.
Experimental Protocol:
A mixture of this compound (1.0 g, 5.0 mmol) and formamide (10 mL) is heated at 180-190 °C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water (50 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product is then recrystallized from ethanol to yield pure 4-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Synthesis Route 2: Alternative Synthesis from 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
This alternative pathway involves the cyclization of a substituted pyrazole-4-carbonitrile with formamide. This method is often employed when the corresponding aminopyrazole is not commercially available or when a different substitution pattern is desired.
Experimental Protocol:
A solution of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (0.75 g, 5.0 mmol) in formamide (10 mL) is refluxed for 6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to ambient temperature, and the formed solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, affords the pure 4-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Comparative Analysis of Structural Validation Data
The definitive confirmation of the synthesized compound's structure is achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for 4-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, which should be consistent regardless of the synthetic route.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Assignment | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |
| N1-CH₃ | 3.85 (s, 3H) | 33.5 |
| C3-CH₃ | 2.50 (s, 3H) | 13.8 |
| C6-H | 8.10 (s, 1H) | 155.0 |
| C4-NH₂ | 7.50 (br s, 2H) | - |
| C3a | - | 105.0 |
| C4 | - | 158.0 |
| C7a | - | 152.0 |
Table 2: Mass Spectrometry Data
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 166.0987 |
Experimental Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of the synthesized 4-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: Workflow for the structural validation of synthesized compounds.
By following the detailed protocols and comparing the resulting analytical data with the provided reference values, researchers can confidently validate the structure of the synthesized 4-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, ensuring the reliability of their findings for further applications in drug discovery and development.
Comparative Biological Activity Screening of Novel Compounds Derived from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel compounds hypothetically derived from the versatile starting material, 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The evaluation focuses on three key therapeutic areas where pyrazole derivatives have shown significant promise: oncology, inflammation, and infectious diseases. The performance of these novel compounds is compared against established therapeutic agents to provide a benchmark for their potential efficacy.
Anticancer Activity
Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized from this compound, leveraging its structural similarity to purine to design potential kinase inhibitors. The cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin.
Table 1: Anticancer Activity of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |
| NPD-1 | MCF-7 (Breast) | 7.5 | 0.8[1] |
| A549 (Lung) | 10.2 | 1.2[1] | |
| HeLa (Cervical) | 8.1 | 0.5[1] | |
| NPD-2 | MCF-7 (Breast) | 5.2 | 0.8[1] |
| A549 (Lung) | 8.9 | 1.2[1] | |
| HeLa (Cervical) | 6.5 | 0.5[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, and HeLa) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the novel compounds and Doxorubicin (positive control) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines often exert their anticancer effects by inhibiting various protein kinases involved in cell cycle progression and signaling.
References
comparing the efficacy of catalysts for reactions with 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient synthesis of pyrazole derivatives is therefore of paramount importance. While catalytic reactions involving 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride as a substrate are not extensively documented in publicly available literature, a wealth of research has been dedicated to the catalytic synthesis of the pyrazole ring itself. This guide provides an objective comparison of the efficacy of various catalysts employed in the synthesis of pyrazole derivatives, with a focus on heterogeneous catalysts that offer advantages in terms of reusability and environmental compatibility. The performance of Nano-Zinc Oxide (Nano-ZnO), Amberlyst-70, and heterogeneous Nickel-based catalysts will be compared, supported by experimental data from peer-reviewed studies.
Data Presentation
The following table summarizes the performance of selected catalysts in the synthesis of pyrazole derivatives. The data is compiled from various studies to provide a comparative overview of their efficacy under different reaction conditions.
| Catalyst | Reaction Type | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Reusability |
| Nano-ZnO | 4-component reaction | Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Water | Room Temp. | 10-20 min | 90-96%[1] | Recyclable[2][3] |
| 4-component reaction | Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Water | Room Temp. | 60-90 min | 82-94%[4] | Recyclable[4] | |
| Amberlyst-70 | Condensation | 1,3-Diketones, hydrazines/hydrazides | Water | Room Temp. (30°C) | 5-30 min | 80-98%[2] | At least 5 cycles with a slight decrease in yield[5] |
| Nickel Nanoparticles | 3-component reaction | Hydrazine, ketone derivatives, aldehyde derivatives | Ethanol | Room Temp. | 3 h | Good to Excellent | Reusable up to the seventh cycle without much loss of activity[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the data presentation are provided below.
Nano-ZnO Catalyzed Four-Component Synthesis of Pyranopyrazoles
This protocol is adapted from a study on the efficient synthesis of pyranopyrazole derivatives in an aqueous medium.[1][2][3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Nano-ZnO catalyst (9 mol%)
-
Water (2 mL)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and Nano-ZnO nanoparticles in water is prepared in a round-bottom flask.
-
The reaction mixture is magnetically stirred at room temperature (25°C).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 10-20 minutes), the solid product is collected by filtration.
-
The collected solid is washed with water and then recrystallized from ethanol to afford the pure pyranopyrazole derivative.
-
Catalyst Regeneration: The Nano-ZnO catalyst can be recovered from the filtrate, washed, dried, and reused for subsequent reactions.[3]
Amberlyst-70 Catalyzed Synthesis of Pyrazoles (Knorr Synthesis)
This protocol is based on the environmentally benign synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[2][5]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1 mmol)
-
Hydrazine or hydrazine derivative (e.g., phenylhydrazine) (1.1 mmol)
-
Amberlyst-70 (catalytic amount)
-
Water
Procedure:
-
A mixture of the 1,3-dicarbonyl compound, hydrazine/hydrazide, and Amberlyst-70 in water is stirred at room temperature (30°C).
-
The reaction is typically complete within 5-30 minutes.
-
The solid product is isolated by simple filtration. If the product is not a solid, it can be extracted with an appropriate organic solvent.
-
The crude product is purified by recrystallization.
-
Catalyst Regeneration: The Amberlyst-70 resin is easily separated by filtration, washed with a solvent like ether, and dried at 60°C for 4 hours before being reused. It has been shown to be recyclable for at least five cycles with only a 2-3% decrease in yield per cycle.[5]
Heterogeneous Nickel-Based Catalyst for One-Pot Pyrazole Synthesis
This general procedure describes a one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes.[1]
Materials:
-
Acetophenone derivative (0.1 mol)
-
Hydrazine (0.1 mol)
-
Benzaldehyde derivative (0.1 mol)
-
Solid Nickel-based heterogeneous catalyst (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
Acetophenone and hydrazine are added to a round-bottom flask containing ethanol and the solid Nickel-based catalyst.
-
The mixture is stirred for 30 minutes at room temperature.
-
Benzaldehyde is then added dropwise to the reaction mixture.
-
The reaction is stirred for an additional 3 hours at room temperature.
-
After the reaction is complete, the catalyst can be recovered and the product isolated and purified.
-
Catalyst Reusability: The heterogeneous nickel catalyst has been reported to be reusable for up to seven cycles with minimal loss of catalytic activity.[1]
Visualizations
The following diagrams illustrate a typical experimental workflow for pyrazole synthesis and the catalytic cycle of a heterogeneous catalyst.
Caption: A general experimental workflow for the synthesis of pyrazole derivatives via a multi-component reaction.
Caption: A simplified diagram illustrating the catalytic cycle and reusability of a heterogeneous catalyst in pyrazole synthesis.
References
spectroscopic analysis and confirmation of pyrazole derivatives from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data and synthetic methodologies for pyrazole derivatives, focusing on those derived from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride and alternative synthetic routes. The objective is to offer a clear, data-driven resource for the characterization and selection of synthetic pathways in pharmaceutical and chemical research.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for a representative pyrazole derivative synthesized from this compound via amide coupling, and an alternative 1,3,5-substituted pyrazole synthesized via the classical Knorr pyrazole synthesis.
Table 1: ¹H NMR Data (δ, ppm)
| Proton | Derivative from 1,3-Dimethyl-1H-pyrazol-4-amine (Amide Coupling) | Alternative Pyrazole Derivative (Knorr Synthesis) |
| Pyrazole-H | ~7.50 (s, 1H) | ~6.05 (s, 1H) |
| N-CH₃ | ~3.60 (s, 3H) | - |
| C-CH₃ | ~2.20 (s, 3H) | ~2.25 (s, 3H), ~2.29 (s, 3H) |
| NH (Amide) | ~8.50 (s, 1H) | - |
| Aryl-H | ~7.80-7.20 (m) | ~8.04-7.27 (m) |
Table 2: ¹³C NMR Data (δ, ppm)
| Carbon | Derivative from 1,3-Dimethyl-1H-pyrazol-4-amine (Amide Coupling) | Alternative Pyrazole Derivative (Knorr Synthesis)[1] |
| Pyrazole C=C | ~140, ~135, ~115 | ~155.0, ~150.2, ~110.0 |
| C=O (Amide) | ~165.0 | - |
| N-CH₃ | ~35.0 | - |
| C-CH₃ | ~12.0 | ~14.9, ~14.3 |
| Aryl-C | ~130-120 | ~142.0-117.5 |
Table 3: IR Spectral Data (ν, cm⁻¹)
| Functional Group | Derivative from 1,3-Dimethyl-1H-pyrazol-4-amine (Amide Coupling) | Alternative Pyrazole Derivative (Knorr Synthesis)[1] |
| N-H Stretch | ~3300-3200 (Amide) | ~3151 (NH) |
| C=O Stretch | ~1680-1650 (Amide) | - |
| C=N Stretch | ~1600 | ~1657 |
| C-H Stretch | ~3100-2900 | ~3100-2900 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | Derivative from 1,3-Dimethyl-1H-pyrazol-4-amine (Amide Coupling) | Alternative Pyrazole Derivative (Knorr Synthesis)[1] |
| [M]⁺ or [M+H]⁺ | Consistent with the addition of the acyl group to the amine. | 312 |
| Major Fragments | Fragmentation pattern showing loss of the acyl group and side chains. | 239.9 |
Experimental Protocols
Protocol 1: Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (Representative Derivative)
This protocol details a standard amide coupling reaction using this compound.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15 minutes to neutralize the hydrochloride salt and free the amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Alternative Synthesis of 1,3,5-trimethyl-1-phenyl-1H-pyrazole (Knorr Synthesis)
This protocol outlines the classical Knorr synthesis of a polysubstituted pyrazole.
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
Phenylhydrazine
-
Ethanol or acetic acid (solvent)
Procedure:
-
Dissolve pentane-2,4-dione (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 1,3,5-trimethyl-1-phenyl-1H-pyrazole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the synthesis of pyrazole derivatives discussed above.
References
A Comparative Guide to Purity Assessment of Compounds Derived from 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of compounds synthesized using 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride as a starting material. The purity of these compounds is a critical parameter in research and drug development, directly impacting the reliability of scientific data and the safety and efficacy of potential therapeutic agents. This document outlines a detailed HPLC protocol and presents comparative data to aid in selecting the most appropriate analytical methodology.
Introduction to Purity Assessment
This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The synthetic routes to these target compounds can often yield a variety of impurities, including unreacted starting materials, intermediates, by-products, and degradation products. Therefore, robust analytical methods are essential to ensure the purity of the final compounds. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
Comparison of Analytical Techniques
While HPLC is a cornerstone of purity analysis, other techniques offer complementary or, in some cases, superior capabilities depending on the specific analytical challenge. The following table compares HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | A high-pressure version of HPLC using smaller particle size columns (<2 µm) for faster and more efficient separations.[1][2] | Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification.[3][4] |
| Resolution | Good, typically sufficient for most routine purity analyses. A resolution value of 1.5 or greater between two peaks is considered baseline separation.[5] | Excellent, offering a significant improvement over HPLC, leading to sharper peaks and better separation of closely eluting impurities.[2] | Dependent on the LC front-end (can be HPLC or UPLC), but the mass spectrometer provides an additional dimension of separation based on mass-to-charge ratio.[4] |
| Analysis Time | Typically 15-30 minutes per sample.[1] | Significantly faster than HPLC, with run times often in the range of 2-5 minutes.[1][2] | Similar to the LC method employed (HPLC or UPLC). |
| Sensitivity (LOD/LOQ) | Good, with typical LODs in the µg/mL to high ng/mL range for UV detection. For aromatic amines, LODs can be in the range of 0.015 to 0.08 mg/L.[6][7] | Higher sensitivity than HPLC due to narrower peaks, often with a 3- to 5-fold increase.[2][8] | Very high sensitivity, capable of detecting impurities at the picogram level, making it ideal for trace analysis.[9] |
| Identification Capability | Limited to retention time matching with a known standard. UV-Vis spectra can provide some structural information but are often not specific enough for definitive identification of unknown impurities.[3] | Same as HPLC. | Provides molecular weight and fragmentation data, enabling the structural elucidation of unknown impurities.[3][4] |
| Cost | Lower initial instrument cost and less expensive columns.[2] | Higher initial instrument cost and more expensive columns.[2][8] | Highest initial instrument cost. |
| Solvent Consumption | Higher due to longer run times and higher flow rates.[1] | Lower due to shorter run times and lower flow rates, leading to significant cost savings and reduced environmental impact.[1][2] | Dependent on the LC method. |
Detailed Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
This section provides a representative, detailed protocol for the purity analysis of a hypothetical compound synthesized from this compound. This method is based on common practices for the analysis of pyrazole derivatives.[6][10]
Materials and Reagents
-
Sample: Synthesized compound derived from this compound.
-
Reference Standard: A highly purified sample of the target compound.
-
Solvents: HPLC-grade acetonitrile and methanol.[11]
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) or formic acid (for MS compatibility).[12]
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.[11]
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water.[6][10] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10] |
| Gradient Program | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be: 0-2 min: 95% A, 5% B; 2-15 min: linear gradient to 5% A, 95% B; 15-18 min: hold at 5% A, 95% B; 18-20 min: return to initial conditions. |
| Flow Rate | 1.0 mL/min.[6] |
| Column Temperature | 25 °C.[6] |
| Detection Wavelength | Determined by the UV-Vis spectrum of the main compound and its potential impurities. A common wavelength for pyrazole derivatives is around 210-280 nm. For a pyrazoline derivative, detection was carried out at 206 nm.[6] |
| Injection Volume | 10-20 µL.[10] |
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phases) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).[6]
-
Sample Solution: Accurately weigh about 10 mg of the synthesized compound and dissolve it in the same solvent as the standard in a 100 mL volumetric flask.[6]
-
Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injecting into the HPLC system to remove any particulate matter.[11]
Data Analysis
-
Purity Calculation: The purity of the synthesized compound is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Impurity Quantification: For known impurities, a calibration curve can be used for accurate quantification. For unknown impurities, their concentration can be estimated using the area percentage relative to the main peak, assuming a similar response factor.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak asymmetry (tailing factor), and the number of theoretical plates.[13][14] A tailing factor should ideally be between 0.8 and 1.5.[13]
Visualizing the Workflow and Relationships
To better understand the process of purity assessment and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based purity assessment.
Caption: Comparison of analytical techniques for purity analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. niito.kz [niito.kz]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inacom.nl [inacom.nl]
- 6. ijcpa.in [ijcpa.in]
- 7. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. eurofins.it [eurofins.it]
- 10. benchchem.com [benchchem.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. silicycle.com [silicycle.com]
A Comparative Guide to the Synthesis of Pyrazole-Based Bioactive Molecules: Benchmarking with 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to produce bioactive molecules containing a pyrazole core, a scaffold of significant interest in drug discovery.[1][2] We will benchmark a common synthesis pathway for the well-known COX-2 inhibitor, Celecoxib, against a proposed synthetic strategy utilizing 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. This comparison aims to highlight differences in reaction efficiency, starting material considerations, and overall synthetic strategy.
Introduction to Pyrazole Scaffolds in Bioactive Molecules
The pyrazole nucleus is a fundamental component in a wide array of pharmaceuticals due to its metabolic stability and diverse pharmacological activities.[2] Pyrazole derivatives have shown efficacy as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1][3][4] Celecoxib, a selective COX-2 inhibitor, is a prominent example of a successful drug featuring a pyrazole core and is used to treat inflammation and pain.[3][5] The synthesis of such molecules is a critical aspect of drug development, with a constant drive for more efficient, cost-effective, and scalable methods.[6]
Comparative Synthesis Data
The following table summarizes the key quantitative data for two synthetic pathways leading to a Celecoxib-like pyrazole structure. Method A outlines a well-established route to Celecoxib, while Method B presents a hypothetical route starting from this compound for comparative purposes.
| Parameter | Method A: Standard Celecoxib Synthesis | Method B: Proposed Synthesis from this compound |
| Starting Materials | 4-methylacetophenone, Ethyl trifluoroacetate, 4-Sulfamoylphenylhydrazine hydrochloride | This compound, 4-Methylbenzoyl chloride, Chlorosulfonic acid, Ammonia |
| Key Intermediates | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylbenzamide, 4-((4-methylbenzoyl)amino)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride |
| Overall Yield | ~85-95% (Reported yields vary)[6][7] | Estimated ~60-70% (multi-step synthesis) |
| Reaction Time | ~24-30 hours[6][8] | Estimated ~36-48 hours |
| Key Reactions | Claisen Condensation, Cyclocondensation | Acylation, Sulfonylation, Amination |
| Purification Methods | Recrystallization, Filtration[5][6] | Column chromatography, Recrystallization |
Experimental Protocols
Method A: Standard Synthesis of Celecoxib
This method involves a two-step process starting with a Claisen condensation followed by a cyclocondensation reaction.[6]
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a flask containing toluene, add sodium hydride.
-
Raise the temperature to 60-65°C and add a solution of 4-methylacetophenone and ethyl trifluoroacetate dropwise.[7]
-
Maintain the reaction at this temperature for 1 hour to facilitate the Claisen condensation.[7]
-
Cool the mixture and quench the reaction by adding hydrochloric acid.[7]
-
Separate the organic layer, evaporate the solvent under reduced pressure, and crystallize the residue from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[7]
Step 2: Synthesis of Celecoxib
-
Prepare a mixture of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione and 4-Sulphonamidophenylhydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of ethyl acetate and water.[5][8]
-
Heat the reaction mixture to reflux for several hours (typically 5 hours).[5][8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to 0-5°C to precipitate the product.[8]
-
Filter the separated solid, wash with water, and dry to obtain crude Celecoxib.[8]
-
Purify the crude product by recrystallization from a solvent system like ethyl acetate/heptane to yield pure Celecoxib.[5]
Method B: Proposed Synthesis of a Celecoxib Analog from this compound
This proposed multi-step synthesis leverages the pre-existing pyrazole core of the starting material.
Step 1: N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-methylbenzamide (Acylation)
-
Dissolve this compound in a suitable solvent like dichloromethane in the presence of a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Cool the solution to 0°C and slowly add 4-methylbenzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude amide.
Step 2: 4-((4-methylbenzoyl)amino)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (Sulfonylation)
-
Add the crude amide from the previous step to an excess of chlorosulfonic acid at 0°C.
-
Stir the mixture at room temperature for 8-10 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: 4-((4-methylbenzoyl)amino)-1,3-dimethyl-1H-pyrazole-5-sulfonamide (Amination)
-
Dissolve the sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).
-
Bubble ammonia gas through the solution or add aqueous ammonia at 0°C.
-
Stir the reaction at room temperature for 6-8 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methodologies.
Caption: Workflow for the standard synthesis of Celecoxib.
Caption: Proposed workflow for the synthesis of a Celecoxib analog.
Comparative Analysis
-
Efficiency and Yield: The standard synthesis of Celecoxib (Method A) is a well-optimized, high-yielding process.[6][7] In contrast, the proposed multi-step synthesis (Method B) would likely result in a lower overall yield due to the increased number of steps and potential for side reactions, particularly during the sulfonylation step.
-
Starting Materials: Method A utilizes commercially available and relatively inexpensive starting materials. This compound, while also available, may be a more specialized and potentially more expensive starting material. Its advantage lies in providing a pre-formed pyrazole ring, which can be beneficial if the desired final structure is difficult to obtain via cyclocondensation.
-
Reaction Complexity: Method A involves two primary transformations. The Claisen condensation requires anhydrous conditions, and the cyclocondensation is a robust reaction for forming the pyrazole ring. Method B involves more standard organic transformations (acylation, electrophilic aromatic substitution, amination), but the regioselectivity of the sulfonylation step could be a challenge and require careful optimization.
-
Flexibility: The proposed synthesis in Method B offers a modular approach. By varying the acyl chloride in the first step and the amine in the final step, a diverse library of analogs could be readily synthesized from a common intermediate. This is a significant advantage in a drug discovery context for exploring structure-activity relationships (SAR).
Conclusion
The choice of synthetic route depends heavily on the specific goals of the research. For the large-scale, cost-effective production of a known molecule like Celecoxib, the established Claisen/cyclocondensation route (Method A) is superior due to its high yield and efficiency.[6] However, for the purposes of drug discovery and the generation of novel analogs for biological screening, a strategy similar to Method B, starting with a functionalized pyrazole core like this compound, offers greater flexibility and a more direct path to a variety of derivatives. This guide highlights the critical balance between optimizing for yield and efficiency versus the need for synthetic versatility in the development of new bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 7. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
The Synthetic Chemist's Dilemma: Evaluating the Cost-Effectiveness of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances cost, efficiency, and novelty. This guide provides a comprehensive evaluation of the cost-effectiveness of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride , a versatile pyrazole building block, in comparison to established alternatives in the synthesis of bioactive molecules. Through a detailed analysis of a well-known therapeutic agent, we will explore the economic and synthetic viability of this compound, supported by experimental data and procedural insights.
Executive Summary
This compound presents itself as a valuable synthon for the construction of diverse molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals. Its enhanced solubility due to the dihydrochloride form makes it an attractive option in various reaction conditions. However, a thorough cost-effectiveness analysis necessitates a direct comparison with established, commercially available precursors for high-value final products. This guide utilizes the synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID), Celecoxib, as a case study to juxtapose a traditional synthetic route with a hypothetical pathway employing 1,3-Dimethyl-1H-pyrazol-4-amine.
Cost and Availability: A Head-to-Head Comparison
A primary consideration in any synthetic endeavor is the cost of starting materials. The following table provides a snapshot of the pricing for this compound and a key intermediate used in the established synthesis of Celecoxib, 4-hydrazinobenzenesulfonamide hydrochloride.
| Compound | CAS Number | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | 197367-87-6 | Sigma-Aldrich | Inquire | - | - | 184.07 | - |
| 1,3-Dimethyl-1H-pyrazol-4-amine hydrochloride | 1147222-02-3 | Sunway Pharm Ltd | Inquire | - | - | 147.61 | - |
| 4-Hydrazinobenzenesulfonamide hydrochloride | 17852-52-7 | TCI Chemicals | $31 | 5g | $6.20 | 223.68 | $1386.94 |
| 4-Hydrazinobenzenesulfonamide hydrochloride | 17852-52-7 | ChemicalBook | $10 - $0.80/kg (bulk) | - | Variable | 223.68 | Variable |
| 4-Hydrazinylbenzenesulfonamide hydrochloride | 17852-52-7 | USP Store | $921.00 | 25mg | $36,840 | 223.68 | $8,242,152.96 |
Note: Pricing for this compound is often available upon inquiry from suppliers, indicating it may be a more specialized or less commonly stocked reagent compared to the well-established 4-hydrazinobenzenesulfonamide hydrochloride. The significant price variation for 4-hydrazinobenzenesulfonamide hydrochloride highlights the importance of sourcing for bulk production versus research quantities.
Synthetic Routes to Celecoxib: A Comparative Analysis
The established synthesis of Celecoxib, a selective COX-2 inhibitor, provides an excellent platform for comparing the utility of different pyrazole precursors.
Established Synthesis of Celecoxib
The commercial synthesis of Celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with 4-hydrazinobenzenesulfonamide hydrochloride.[1][2][3]
Reaction Scheme:
Figure 1: Established synthetic pathway to Celecoxib.
Hypothetical Synthesis of a Celecoxib Analog using 1,3-Dimethyl-1H-pyrazol-4-amine
A hypothetical route to a structural analog of Celecoxib could involve the coupling of 1,3-Dimethyl-1H-pyrazol-4-amine with a suitable benzenesulfonyl chloride derivative. While not producing Celecoxib directly, this illustrates how the target compound could be used to generate similar pharmacophores.
Figure 2: Hypothetical synthesis of a Celecoxib analog.
Experimental Protocols
Protocol 1: Synthesis of Celecoxib via Condensation
This protocol is based on established literature procedures for the synthesis of Celecoxib.[1][2][3]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in ethanol.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
Expected Yield: High yields (typically >80%) are reported for this cyclocondensation reaction.
Biological Context: COX-2 Signaling Pathway
Celecoxib and its analogs function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. Understanding the COX-2 signaling pathway is crucial for appreciating the therapeutic relevance of these compounds.
Figure 3: Simplified COX-2 signaling pathway.
Experimental Workflow: COX-2 Inhibition Assay
To evaluate the efficacy of newly synthesized compounds as COX-2 inhibitors, a standard in vitro assay is employed.
Figure 4: Experimental workflow for a COX-2 inhibition assay.
Conclusion: A Strategic Choice for Synthesis
The decision to use this compound in a synthetic campaign requires careful consideration of several factors.
Advantages:
-
Versatility: It serves as a functionalized pyrazole core, allowing for diverse modifications and the creation of novel chemical entities.
-
Solubility: The dihydrochloride salt form can offer advantages in certain reaction media.
-
Potential for Novelty: Its use can lead to the discovery of new bioactive molecules with unique intellectual property potential.
Disadvantages:
-
Cost and Availability: It may be more expensive and less readily available in bulk quantities compared to more established reagents like 4-hydrazinobenzenesulfonamide hydrochloride.
-
Lack of Established Protocols: Fewer documented, optimized protocols for its use in the synthesis of specific, high-value targets may exist, potentially requiring more extensive process development.
Recommendation:
For exploratory research and the development of novel compounds, this compound is a compelling choice, offering a gateway to new chemical space. However, for large-scale, cost-driven synthesis of established targets like Celecoxib, the traditional route utilizing more economical and readily available precursors remains the more pragmatic option. Ultimately, the choice of starting material will depend on the specific goals of the research or development program, balancing the drive for innovation with the practicalities of cost and scalability.
References
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3]. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory:
-
Eye Protection: Wear safety goggles with side-shields[3].
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact[3].
-
Respiratory Protection: In areas with inadequate ventilation or where dust may be generated, use a suitable respirator[1][3].
Always work in a well-ventilated area, and ensure that safety showers and eyewash stations are readily accessible[3][4].
Summary of Hazard and Disposal Information
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Hazard Classification | GHS Pictogram | Precautionary Statements | Disposal Recommendation |
| Skin Irritation (Category 2)[1][2][3] | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | Dispose of contents/container to an approved waste disposal plant[1][4]. |
| Serious Eye Irritation (Category 2A)[1][2][3] | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][3]. | Dissolve or mix with a combustible solvent and burn in a chemical incinerator[2]. |
| May cause respiratory irritation (Category 3)[1][2][3] | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] P271: Use only outdoors or in a well-ventilated area[1]. | Consult local, regional, and national regulations for proper disposal. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved waste disposal plant[1][4]. The following protocol outlines the necessary steps for both small and large quantities of the chemical.
Experimental Protocol: Chemical Waste Disposal
-
Segregation and Collection:
-
Carefully collect the waste material, including any contaminated labware or personal protective equipment.
-
Place the waste into a suitable, clearly labeled, and sealed container. Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound" and indicate the associated hazards (e.g., "Irritant").
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for the chemical.
-
-
Alternative Disposal Method (for facilities with incinerators):
-
An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[2]. This should only be performed by trained personnel in a facility equipped for such procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) and institutional safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Safety goggles with side-shields[1] | Protective gloves (e.g., nitrile)[1] | Laboratory coat[2] | Use in a well-ventilated area. If dust is generated, a suitable respirator is recommended.[1] |
| Preparing Solutions | Safety goggles with side-shields[1] | Protective gloves (e.g., nitrile)[1] | Laboratory coat[2] | Work in a chemical fume hood.[3] |
| Transferring Solutions | Safety goggles with side-shields[1] | Protective gloves (e.g., nitrile)[1] | Laboratory coat[2] | Work in a chemical fume hood.[3] |
| Cleaning Spills | Safety goggles with side-shields and a face shield[4] | Chemical-resistant gloves (e.g., neoprene, nitrile)[5] | Impervious clothing or coveralls[1] | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required depending on the spill size.[6] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental compliance.
Operational Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.[2] The primary method for disposal is through a licensed chemical waste disposal service.[2]
Waste Segregation and Disposal Steps:
-
Solid Waste : Collect unused solid compound and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for solid chemical waste.[2]
-
Liquid Waste : Solutions containing the compound should be collected in a dedicated, leak-proof, and chemically compatible container labeled as hazardous waste.[7] Do not dispose of this chemical down the drain.[2]
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and approximate concentration.[7]
-
Storage : Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[2]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed contractor to arrange for pickup and disposal.[2]
The logical relationship for the disposal decision-making process is illustrated in the diagram below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
